Product packaging for Cervinomycin A2(Cat. No.:CAS No. 82658-22-8)

Cervinomycin A2

Cat. No.: B1213116
CAS No.: 82658-22-8
M. Wt: 527.5 g/mol
InChI Key: ORJRBJIJTSDUCG-UHFFFAOYSA-N
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Description

Cervinomycin A2 has been reported in Streptomyces griseus with data available.
from Streptomyces cervinus;  MF C29-H21-N-O9;  oxidized form of cervinomycin A1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H21NO9 B1213116 Cervinomycin A2 CAS No. 82658-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJRBJIJTSDUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921089
Record name 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82658-22-8, 113518-96-0
Record name Cervinomycin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cervinomycin A2: A Comprehensive Technical Guide on its Physicochemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervinomycin A2 is a potent antibiotic belonging to the xanthone family, first isolated from the culture filtrate of Streptomyces cervinus.[1] It exhibits significant inhibitory activity against anaerobic bacteria and mycoplasma, making it a compound of interest for further investigation in drug development.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, structure, and available experimental protocols related to this compound, aimed at facilitating further research and development efforts.

Physicochemical Properties

This compound is a reddish-orange powder with a complex polycyclic structure.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C29H21NO9[3][4][5]
Molecular Weight 527.48 g/mol [6]
Appearance Reddish-orange powder[1]
Melting Point >290 °C (with decomposition)[1]
Solubility Soluble in chloroform, benzene, ethyl acetate, acetone, methanol, ethanol. Slightly soluble in water, n-hexane, ethyl ether.[1]
UV λmax (in CHCl3) 260 nm, 329 nm, 375 nm (shoulder), 420 nm (shoulder)[1]
IR νmax (KBr) 3450, 2980, 1685, 1619, 1499, 1460, 1425, 1275 cm-1[1]
CAS Number 82658-22-8[3]

While the structure of this compound was elucidated using advanced NMR techniques, detailed public access to the complete ¹H and ¹³C NMR spectral data with chemical shifts and coupling constants is limited in the reviewed literature. The primary structural determination was reported in the Journal of Antibiotics in 1987.[7]

Chemical Structure

This compound possesses a polycyclic structure featuring a xanthone skeleton.[7] The definitive structure was established through spectroscopic analysis, particularly NMR studies of its methylated derivatives.[7]

Structure of this compound

G

Caption: A placeholder for the 2D chemical structure of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a detailed methodology for the isolation and purification of this compound from the culture broth of Streptomyces cervinus.[1]

Workflow for this compound Isolation

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Culture of Streptomyces cervinus in a suitable medium (e.g., 2.0% glycerol, 2.0% soybean meal, 0.3% NaCl, pH 7.0) for approximately 89 hours. Centrifugation Clarification of the 89-hour culture broth by centrifugation to obtain the supernatant. Fermentation->Centrifugation Solvent_Extraction Extraction of the antibiotic from the supernatant using an equal volume of ethyl acetate. Centrifugation->Solvent_Extraction Concentration1 Concentration of the ethyl acetate layer in vacuo to dryness, yielding an oily material. Solvent_Extraction->Concentration1 Hexane_Treatment Treatment of the oily material with n-hexane to precipitate the crude brown powder. Concentration1->Hexane_Treatment Dissolution Dissolution of the crude powder in a small amount of chloroform. Hexane_Treatment->Dissolution Silica_Gel_Chromatography Chromatography of the dissolved crude powder on a silica gel column (e.g., Merck Kieselgel 60) using a chloroform:methanol (50:1, v/v) solvent system. Dissolution->Silica_Gel_Chromatography Concentration2 Concentration of the active fractions in vacuo to yield a reddish-brown powder. Silica_Gel_Chromatography->Concentration2 Prep_TLC Purification of the reddish-brown powder by preparative thin-layer chromatography (TLC) on silica gel (e.g., Merck GF254) with a chloroform:methanol (40:1, v/v) developing solvent. Concentration2->Prep_TLC Isolation Isolation of the this compound band (Rf = 0.32) to obtain the pure reddish-orange powder. Prep_TLC->Isolation

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action and Signaling Pathways

While the precise molecular target and signaling pathway of this compound have not been fully elucidated, studies on its close derivative, triacetylcervinomycin A1 (ACVM), provide significant insights into its probable mechanism of action in Staphylococcus aureus.

The proposed mechanism suggests that this compound likely interacts with the phospholipids of the bacterial cytoplasmic membrane. This interaction disrupts the membrane's integrity and function, leading to a cascade of inhibitory effects on essential cellular processes.

Proposed Mechanism of Action of this compound

G cluster_inhibition Inhibition of Macromolecular Synthesis CervinomycinA2 This compound CytoplasmicMembrane Bacterial Cytoplasmic Membrane (Phospholipid Interaction) CervinomycinA2->CytoplasmicMembrane MembraneDisruption Membrane Disruption & Interference with Transport Systems CytoplasmicMembrane->MembraneDisruption CellWall Cell Wall Synthesis MembraneDisruption->CellWall RNA RNA Synthesis MembraneDisruption->RNA DNA DNA Synthesis MembraneDisruption->DNA Protein Protein Synthesis MembraneDisruption->Protein

Caption: Proposed mechanism of action for this compound.

The interaction with the cytoplasmic membrane appears to be the primary physiological effect, which then leads to the inhibition of the incorporation of precursors for cell wall peptidoglycan, RNA, DNA, and protein synthesis. This multi-target inhibition likely contributes to its potent antibacterial activity. Further research is required to identify the specific molecular binding sites and the detailed signaling cascades that are affected by this compound.

References

Cervinomycin A2: A Technical Guide to its Mechanism of Action Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycin A2, a member of the xanthone family of antibiotics, exhibits potent activity against a range of clinically significant anaerobic bacteria. This technical guide synthesizes the current understanding of its mechanism of action. Evidence points towards a primary interaction with the bacterial cytoplasmic membrane, leading to a cascade of disruptive events including the inhibition of essential macromolecular synthesis and loss of cellular integrity. This document provides a detailed overview of the proposed mechanism, summarizes key quantitative data, outlines relevant experimental protocols for further investigation, and presents visual representations of the antibiotic's putative mode of action.

Introduction

Anaerobic bacteria are a significant cause of infections, ranging from localized abscesses to life-threatening systemic conditions. The increasing prevalence of antibiotic resistance among these organisms necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This compound, an antibiotic produced by Streptomyces cervinus, has demonstrated strong inhibitory activity against anaerobic bacteria such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis.[1] Understanding the precise mechanism by which this compound exerts its bactericidal effects is crucial for its potential development as a clinical therapeutic.

This guide provides an in-depth exploration of the available evidence regarding the mechanism of action of this compound, drawing from studies on its close structural analog, triacetylcervinomycin A1, and the broader class of xanthone antibiotics.

Proposed Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound is proposed to be its interaction with the phospholipids of the bacterial cytoplasmic membrane. This interaction disrupts membrane integrity and function, leading to a series of downstream effects that culminate in bacterial cell death.

A study on triacetylcervinomycin A1 (ACVM), a derivative of the closely related Cervinomycin A1, in Staphylococcus aureus provides the most direct evidence for this mechanism.[2] The findings from this study suggest that the antibiotic interacts with phospholipids in the cytoplasmic membrane, which in turn interferes with the membrane transport system.[2] This initial membrane perturbation is believed to be the trigger for the subsequent inhibition of various cellular processes.

Key Events in the Proposed Mechanism:
  • Membrane Interaction: this compound, a lipophilic molecule, is thought to insert into the bacterial cytoplasmic membrane. This insertion is likely driven by interactions with the phospholipid components of the bilayer.

  • Disruption of Membrane Integrity: The presence of this compound within the membrane is hypothesized to alter its fluidity and permeability. This is supported by evidence of leakage of UV260-absorbing materials, amino acids, and potassium ions from bacterial cells and protoplasts upon treatment with ACVM.[2]

  • Inhibition of Macromolecular Synthesis: The compromised membrane integrity and function lead to the widespread inhibition of essential biosynthetic pathways. Studies have shown that ACVM inhibits the incorporation of radiolabeled precursors for the synthesis of:

    • Cell Wall Peptidoglycan (N-acetylglucosamine)

    • RNA (uridine)

    • DNA (thymidine)

    • Protein (L-leucine)[2]

  • Inhibition of Membrane Transport: The interference with the membrane's structure and electrochemical gradient disrupts the function of membrane-associated transport systems, which are vital for nutrient uptake and waste efflux.[2]

The multifaceted nature of this mechanism, targeting the fundamental structure of the cell membrane, may contribute to a lower propensity for the development of resistance compared to antibiotics with a single, specific molecular target.

Quantitative Data

The following table summarizes the available quantitative data regarding the activity of this compound and its derivatives.

CompoundOrganismMIC (µg/mL)Reference
This compoundClostridium perfringens0.05[1]
This compoundPeptococcus prevotii0.1[1]
This compoundBacteroides fragilis0.2[1]
Triacetylcervinomycin A1Staphylococcus aureus1.0[2]

MIC: Minimum Inhibitory Concentration

Mandatory Visualizations

Proposed Signaling Pathway of this compound

CervinomycinA2_Mechanism cluster_extracellular Extracellular cluster_membrane Cytoplasmic Membrane cluster_intracellular Intracellular CervinomycinA2 This compound Membrane Phospholipid Bilayer CervinomycinA2->Membrane Intercalation TransportProteins Transport Proteins Membrane->TransportProteins Disruption IonLeakage Ion & Metabolite Leakage Membrane->IonLeakage Increased Permeability MacromolecularSynthesis Macromolecular Synthesis (DNA, RNA, Protein, Cell Wall) TransportProteins->MacromolecularSynthesis Inhibition of Precursor Uptake CellDeath Cell Death MacromolecularSynthesis->CellDeath Leads to IonLeakage->MacromolecularSynthesis Disruption of Gradients IonLeakage->CellDeath Contributes to

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Investigating Membrane Permeability

Membrane_Permeability_Workflow A Prepare anaerobic bacterial culture in logarithmic growth phase B Wash and resuspend cells in buffer A->B C Divide into control and treatment groups B->C D Add this compound to treatment group C->D E Incubate under anaerobic conditions D->E F Measure leakage of intracellular components at time intervals E->F G UV-Vis Spectroscopy (UV260 for nucleic acids) F->G H Fluorescence Assay (e.g., SYTOX Green for membrane damage) F->H I Atomic Absorption Spectroscopy (for K+ ions) F->I J Compare leakage between treated and control groups G->J H->J I->J

Caption: Workflow for assessing membrane permeability.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to further elucidate the mechanism of action of this compound against anaerobic bacteria.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of an anaerobic bacterium.

Methodology (Broth Microdilution):

  • Preparation of Inoculum:

    • Culture the anaerobic bacterium on an appropriate solid medium (e.g., Brucella agar supplemented with hemin and vitamin K) in an anaerobic chamber.

    • Select several colonies and suspend them in a suitable broth (e.g., pre-reduced Schaedler broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

    • Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Macromolecular Synthesis Inhibition Assay

Objective: To determine if this compound inhibits the synthesis of DNA, RNA, protein, and cell wall.

Methodology:

  • Bacterial Culture: Grow the anaerobic bacterium in a suitable broth to the mid-logarithmic phase.

  • Antibiotic Treatment: Divide the culture into aliquots. Add this compound at a concentration of 4x MIC to the experimental aliquots. Include an untreated control.

  • Radiolabeling: To each aliquot, add a specific radiolabeled precursor:

    • DNA Synthesis: [³H]thymidine

    • RNA Synthesis: [³H]uridine

    • Protein Synthesis: [³H]leucine

    • Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

  • Incubation and Sampling: Incubate the cultures under anaerobic conditions. At various time points (e.g., 0, 15, 30, 60 minutes), withdraw samples.

  • Precipitation and Measurement:

    • Add cold trichloroacetic acid (TCA) to the samples to precipitate macromolecules.

    • Filter the precipitate through a glass fiber filter.

    • Wash the filter to remove unincorporated radiolabel.

    • Measure the radioactivity of the filter using a scintillation counter.

  • Analysis: Plot the incorporated radioactivity over time for both treated and control cultures to determine the effect of this compound on the synthesis of each macromolecule.

Membrane Permeability Assay (SYTOX Green Uptake)

Objective: To assess the extent of membrane damage caused by this compound.

Methodology:

  • Cell Preparation: Grow the anaerobic bacterium to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., pre-reduced PBS).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the bacterial suspension.

    • Add SYTOX Green dye to each well at a final concentration of 1-5 µM. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes.

    • Measure the baseline fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • Antibiotic Addition: Add this compound at various concentrations to the wells. Include a positive control (e.g., a known membrane-damaging agent like polymyxin B) and a negative control (untreated cells).

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates that the dye is entering the cells due to membrane damage.

  • Data Analysis: Plot the change in fluorescence intensity over time for each concentration of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antibacterial activity against anaerobic bacteria by targeting the cytoplasmic membrane. This primary action leads to a loss of membrane integrity, leakage of essential cellular components, and a subsequent global inhibition of macromolecular synthesis. This multi-targeted mechanism is a promising feature for combating antibiotic resistance.

Further research is warranted to fully elucidate the molecular details of this mechanism. Key areas for future investigation include:

  • Direct Binding Studies: Investigating the specific interactions between this compound and bacterial membrane phospholipids.

  • Transcriptomic and Proteomic Analyses: Identifying the global cellular response of anaerobic bacteria to this compound treatment.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of anaerobic infections.

A comprehensive understanding of the mechanism of action of this compound will be instrumental in its potential journey from a promising natural product to a clinically valuable therapeutic agent for the treatment of anaerobic bacterial infections.

References

The Biological Activity Spectrum of Cervinomycin A2: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycin A2, a polycyclic xanthone antibiotic isolated from Streptomyces cervinus, exhibits a potent and diverse range of biological activities. This document provides a comprehensive technical overview of the known biological activity spectrum of this compound, including its antibacterial, antiprotozoal, and potential anticancer properties. Detailed experimental protocols for assessing its activity are provided, alongside a summary of its known and inferred mechanisms of action. Visualizations of key experimental workflows and potential signaling pathways are included to facilitate a deeper understanding of this promising antimicrobial agent.

Introduction

This compound is a member of the polycyclic xanthone family of natural products, a class of compounds known for their significant biological activities, including antimicrobial and antineoplastic effects.[1][2] First isolated and characterized in the early 1980s, this compound, along with its congener Cervinomycin A1, demonstrated strong inhibitory activity against anaerobic bacteria and mycoplasmas.[3][4] The unique and complex chemical structure of this compound has attracted interest for its potential as a lead compound in drug discovery. This whitepaper aims to consolidate the available data on the biological activity of this compound, provide detailed experimental methodologies for its study, and explore its potential mechanisms of action and therapeutic applications.

Antimicrobial Activity

This compound displays a significant and selective spectrum of antimicrobial activity, with pronounced efficacy against anaerobic bacteria and mycoplasmas. It is largely inactive against Gram-negative bacteria and fungi.[3]

Antibacterial and Antimycoplasmal Spectrum

The minimum inhibitory concentrations (MICs) of this compound against a range of microorganisms have been determined, highlighting its potent activity against clinically relevant anaerobic bacteria.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms [3]

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureus209P>100
Bacillus subtilisPCI 21925
Escherichia coliNIHJ>100
Pseudomonas aeruginosaIAM 1095>100
Clostridium perfringensATCC 131240.05
Bacteroides fragilisATCC 252850.1
Peptococcus prevotiiATCC 93210.05
Mycoplasma gallisepticumKP-133.13
Mycoplasma pneumoniaeMac12.5
Candida albicansIAM 4888>100
Aspergillus nigerIAM 2022>100
Antitrichomonal Activity

This compound has demonstrated potent activity against the protozoan parasite Trichomonas foetus. The minimum inhibitory concentration (MIC) was reported to be 0.05 µg/mL.[3]

Anticancer Potential

While direct studies on the anticancer activity of this compound are not extensively published, its chemical class, the polycyclic xanthones, is well-documented for significant cytotoxic effects against a variety of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[1][2][5]

Table 2: Cytotoxicity of Structurally Related Polycyclic Xanthones Against Human Cancer Cell Lines [1][2][6][7][8][9]

Compound ClassCancer Cell LineIC50 Range
AlbofunginsMCF-7, HeLa, HepG20.003 - 0.9 µM
KigamicinsVarious0.3 - 19 nM
Caged Polyprenylated XanthonesHeLa, A549, HCT-116, HepG-20.64 - 1.59 µM
Caged XanthonesCholangiocarcinoma (KKU-100, KKU-M156)0.02 - 2.64 µM
Fungal XanthonesKB, KBv2001.5 - 2.5 µg/mL

Mechanism of Action

Antibacterial Mechanism

Studies on a derivative, triacetylcervinomycin A1, suggest that the antibacterial mechanism of cervinomycins involves interaction with phospholipids in the cytoplasmic membrane of bacteria. This interaction is thought to disrupt the membrane transport system, leading to the leakage of essential intracellular components such as UV260-absorbing materials, amino acids, and potassium ions.[10] This disruption of membrane integrity and function ultimately leads to bacterial cell death. The antibiotic also inhibits the incorporation of precursors for cell wall, RNA, DNA, and protein synthesis in Staphylococcus aureus.[10]

Inferred Anticancer Mechanism

Based on the known mechanisms of other polycyclic xanthones, the potential anticancer activity of this compound may involve several pathways:

  • Induction of Apoptosis: Many xanthones trigger programmed cell death in cancer cells.[5][11][12][13]

  • Topoisomerase Inhibition: Some xanthones are known to inhibit topoisomerase I and/or II, enzymes crucial for DNA replication and repair in cancer cells.[5][14][15][16][17][18]

  • Protein Kinase Inhibition: Inhibition of various protein kinases involved in cancer cell proliferation and survival is another common mechanism for this class of compounds.[5][19][20][21]

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on studies of other xanthones, it is plausible that this compound could impact one or more of the following pathways, which are frequently dysregulated in cancer:

G cluster_0 Potential Signaling Pathways Modulated by this compound (inferred from Xanthone Class) CervinomycinA2 This compound MAPK_pathway MAPK/ERK Pathway CervinomycinA2->MAPK_pathway JNK_pathway JNK/SAPK Pathway CervinomycinA2->JNK_pathway p38_pathway p38 MAPK Pathway CervinomycinA2->p38_pathway NFkB_pathway NF-κB Pathway CervinomycinA2->NFkB_pathway AP1_pathway AP-1 Pathway CervinomycinA2->AP1_pathway Apoptosis Apoptosis MAPK_pathway->Apoptosis JNK_pathway->Apoptosis p38_pathway->Apoptosis NFkB_pathway->Apoptosis AP1_pathway->Apoptosis

Caption: Inferred signaling pathways potentially modulated by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Agar Dilution Method

This protocol is adapted from the conventional agar dilution method used for determining the antimicrobial spectra of Cervinomycin A1 and A2.[3]

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Agar Plates: Prepare a series of twofold dilutions of the this compound stock solution in molten agar medium (e.g., Heart Infusion Agar for aerobic bacteria, GAM agar for anaerobic bacteria) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of the agar plates with the prepared microbial suspensions using a multipoint inoculator.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for aerobic bacteria; anaerobic conditions for anaerobic bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

G cluster_1 Workflow for MIC Determination (Agar Dilution) A Prepare this compound Stock Solution B Prepare Serial Dilutions in Molten Agar A->B C Pour Agar Plates B->C E Spot Inoculate Plates C->E D Prepare Microbial Inoculum (0.5 McFarland) D->E F Incubate Plates E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for MIC determination using the agar dilution method.

In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol is based on established methods for in vitro susceptibility testing of T. vaginalis.[22][23][24]

  • Parasite Culture: Culture T. vaginalis isolates in Diamond's Trypticase-Yeast-Maltose (TYM) medium supplemented with heat-inactivated horse serum at 37°C.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in TYM medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.01 to 50 µg/mL.

  • Inoculation: Adjust the concentration of T. vaginalis trophozoites to 1 x 10^5 cells/mL in fresh TYM medium. Add 100 µL of the parasite suspension to each well of the microtiter plate containing the drug dilutions.

  • Incubation: Incubate the plates anaerobically (or under aerobic conditions, depending on the specific protocol) at 37°C for 48 hours.

  • MIC/MLC Determination: Examine the wells using an inverted microscope. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes a significant reduction in the number of motile trophozoites compared to the drug-free control. The Minimum Lethal Concentration (MLC) is the lowest drug concentration at which no motile parasites are observed.

G cluster_2 Workflow for Antitrichomonal Susceptibility Testing A Culture T. vaginalis C Prepare Parasite Inoculum (1x10^5 cells/mL) A->C B Prepare Serial Dilutions of this compound in 96-well plate D Inoculate Plate with Parasites B->D C->D E Incubate Anaerobically (48h, 37°C) D->E F Determine MIC/MLC by Microscopy E->F

Caption: Workflow for in vitro antitrichomonal susceptibility testing.

Acute Toxicity

The acute toxicity of this compound in mice has been determined. The LD50 value by intraperitoneal injection is 50 mg/kg.[3][25]

Conclusion

This compound is a potent antibiotic with a well-defined spectrum of activity against anaerobic bacteria and mycoplasmas, as well as significant antitrichomonal effects. While its anticancer properties have not been directly investigated, its classification as a polycyclic xanthone strongly suggests potential in this area, likely through mechanisms involving apoptosis induction and inhibition of key cellular enzymes like topoisomerases and protein kinases. Further research is warranted to fully elucidate the anticancer potential of this compound, identify the specific signaling pathways it modulates, and explore its therapeutic applications in both infectious diseases and oncology. The experimental protocols and data presented in this whitepaper provide a solid foundation for future investigations into this promising natural product.

References

The Origin and Natural Source of the Antibiotic Cervinomycin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibiotic Cervinomycin A2, focusing on its natural origin, producing organism, and the methodologies for its isolation and purification. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and antibiotic development.

Executive Summary

This compound is a potent antibiotic with significant activity against anaerobic bacteria.[1][2] It is a member of the xanthone class of antibiotics, characterized by a polycyclic structure.[3][4] This document details the discovery of this compound from a soil-derived actinomycete, its physicochemical properties, and the experimental procedures for its production and isolation. Furthermore, a putative biosynthetic pathway is proposed based on the known biosynthesis of similar xanthone antibiotics.

Origin and Natural Source

Taxonomy of the Producing Organism

The strain AM-5344 was identified as a new species of the genus Streptomyces and named Streptomyces cervinus.[1] Key taxonomic features of this strain are summarized in the table below.

CharacteristicDescription
Morphology Vegetative mycelium grows abundantly on synthetic and complex agar media. Spore chains are of the Rectus or Flexibilis type. Spores are cylindrical with a smooth surface.[1]
Cell Wall Composition Contains LL-diaminopimelic acid (DAP) and no characteristic sugar pattern.[1]
Cultural Characteristics Exhibits yellow or gray aerial mycelium and produces a soluble yellow-tinted pigment. No melanoid pigment is formed.[1]

Physicochemical Properties of this compound

This compound is a reddish-orange powder with the molecular formula C₂₉H₂₁NO₉ and a molecular weight of 527.5 g/mol .[5] A summary of its physicochemical properties is presented below.

PropertyCervinomycin A1This compound
Appearance Yellow powderReddish orange powder
Molecular Formula C₂₉H₂₃NO₉C₂₉H₂₁NO₉
Molecular Weight 529.5 g/mol 527.5 g/mol [5]
Melting Point >300°C (dec.)>290°C (dec.)
UV λmax (CHCl₃) nm 303, 376, 385260, 329, 375 (sh.), 420 (sh.)
Solubility Soluble in chloroform, ethyl acetate, acetone, methanol. Insoluble in n-hexane, water.Soluble in chloroform, ethyl acetate, acetone, methanol. Insoluble in n-hexane, water.
Acute Toxicity (LD₅₀, mice, i.p.) 50 mg/kg[2]50 mg/kg[2]

Experimental Protocols

The following sections detail the methodologies for the fermentation, extraction, and purification of this compound from Streptomyces cervinus.

Fermentation

Seed Culture:

  • Inoculate a stock culture of Streptomyces cervinus AM-5344 into a 500-mL Sakaguchi flask containing 100 mL of seed medium.

  • The seed medium consists of (% w/v): glucose 1.0, starch 2.0, yeast extract 0.5, peptone 0.5, and CaCO₃ 0.4.

  • Incubate the flask at 27°C for 48 hours on a rotary shaker.

Production Culture:

  • Transfer 300 mL of the seed culture to a 50-liter jar fermentor containing 30 liters of production medium.

  • The production medium consists of (% w/v): glycerol 2.0, soybean meal 2.0, and NaCl 0.3. The pH is adjusted to 7.0 before sterilization.

  • Carry out the fermentation at 27°C for 89 hours with aeration at 10 liters/minute and agitation at 250 rpm.[2] Antibiotic production typically begins at 40 hours and reaches a maximum at 89 hours.[2]

Extraction and Purification
  • Clarify the 89-hour culture broth (30 liters) using a Sharples centrifuge to obtain approximately 25 liters of supernatant.[2]

  • Extract the antibiotic from the supernatant with 10 liters of ethyl acetate.

  • Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily material.

  • Treat the oily material with 300 mL of n-hexane to yield approximately 3 g of a brown powder.

  • Dissolve the crude powder in a small volume of chloroform and apply it to a silica gel column (Merck, Kieselgel 60, 120 g).

  • Elute the column with a chloroform-methanol (50:1, v/v) solvent system.

  • Concentrate the active fractions in vacuo to yield approximately 500 mg of a reddish-brown powder.

  • Further purify the crude powder by preparative thin-layer chromatography (TLC) using a chloroform-methanol (40:1, v/v) solvent system to isolate Cervinomycin A1 (25 mg, yellow powder) and this compound (150 mg, reddish-orange powder).[1]

Putative Biosynthetic Pathway of this compound

This compound belongs to the xanthone family of antibiotics, which are typically synthesized via a type II polyketide synthase (PKS) pathway in Streptomyces.[6] While the specific gene cluster for Cervinomycin biosynthesis has not been reported, a putative pathway can be inferred from the biosynthesis of other polycyclic xanthones.[1][6] The pathway likely involves the assembly of a polyketide chain from acetate and malonate units, followed by a series of cyclization, aromatization, and oxidation reactions. A key step in the formation of the characteristic xanthone ring is believed to be a Baeyer-Villiger oxidation.[1]

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces cervinus B Seed Culture (48 hours) A->B C Production Culture (89 hours) B->C D Centrifugation C->D E Ethyl Acetate Extraction D->E F Concentration E->F G n-Hexane Precipitation F->G H Silica Gel Column Chromatography G->H I Preparative TLC H->I J This compound (Reddish-orange powder) I->J

Caption: Experimental workflow for the isolation and purification of this compound.

biosynthetic_pathway cluster_pathway Putative Biosynthesis of this compound PKS Type II Polyketide Synthase (PKS) Polyketide Linear Polyketide Chain PKS->Polyketide Cyclase Aromatase/Cyclase Aromatic Aromatic Intermediate Cyclase->Aromatic Tailoring Tailoring Enzymes (Oxidoreductases, etc.) BVMO Baeyer-Villiger Monooxygenase Tailoring->BVMO Oxidation Xanthone Xanthone Core BVMO->Xanthone Final This compound Precursors Acetate & Malonate Units Precursors->PKS Assembly Polyketide->Cyclase Folding & Cyclization Aromatic->Tailoring Modifications Xanthone->Final Further Modifications

Caption: Putative biosynthetic pathway of this compound via a Type II PKS system.

References

Cervinomycin A2: A Technical Guide to its Antineoplastic and Antibacterial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycin A2, a polycyclic xanthone antibiotic isolated from Streptomyces cervinus, has demonstrated significant potential as both an antineoplastic and antibacterial agent. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental methodologies. While quantitative data on the antineoplastic properties of this compound is still emerging, studies on closely related cervinomycins reveal potent cytotoxic effects against various cancer cell lines. Its antibacterial activity, particularly against anaerobic bacteria, is well-documented. This document aims to serve as a valuable resource for researchers and professionals in the fields of oncology and infectious disease, facilitating further investigation and development of this compound as a therapeutic candidate.

Introduction

This compound is a member of the cervinomycin family of antibiotics, which are characterized by a complex polycyclic xanthone structure. First isolated from the fermentation broth of Streptomyces cervinus, these compounds have garnered interest due to their potent biological activities. This compound is structurally related to other members of the family, including Cervinomycin A1, and the more recently discovered Cervinomycins C1-4. Collectively, this class of molecules exhibits strong inhibitory effects against a range of anaerobic bacteria and mycoplasmas. Furthermore, their classification as antineoplastic antibiotics underscores their potential in cancer therapy. This guide will synthesize the available data on this compound's dual activities, providing a foundation for future research and drug development efforts.

Antineoplastic Properties

While direct and extensive studies on the antineoplastic activity of this compound are limited in the currently available literature, compelling evidence from closely related cervinomycins, specifically Cervinomycins C1-4, strongly suggests its potential as a potent anticancer agent.

Quantitative Data: Cytotoxicity

Recent research on Cervinomycins C1-4, isolated from Streptomyces sp. CPCC 204980, has demonstrated significant cytotoxic activity against human cancer cell lines. These findings provide a strong rationale for investigating the antineoplastic efficacy of this compound.

Compound(s)Cell LineCancer TypeIC50 (nM)Reference
Cervinomycins C1-4HCT116Colon Carcinoma0.9 - 801.0[1][2]
Cervinomycins C1-4BxPC-3Pancreatic Carcinoma0.9 - 801.0[1][2]

Table 1: Cytotoxic Activity of Cervinomycins C1-4 Against Human Cancer Cell Lines

Proposed Mechanism of Antineoplastic Action

The precise molecular mechanism underlying the antineoplastic activity of this compound has not yet been elucidated. However, based on the general mechanisms of other antineoplastic antibiotics, several hypotheses can be proposed for future investigation. These may include the induction of apoptosis, inhibition of topoisomerases, or interference with cellular signaling pathways crucial for cancer cell proliferation and survival. The potent nanomolar IC50 values of related cervinomycins suggest a highly specific mechanism of action.

Further research is imperative to uncover the specific molecular targets and signaling pathways affected by this compound in cancer cells.

Antibacterial Properties

The antibacterial activity of the cervinomycin family, including this compound, is more extensively documented, with a particular emphasis on their efficacy against anaerobic bacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

This compound has demonstrated potent inhibitory activity against a range of anaerobic bacteria and mycoplasmas. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Test OrganismMIC (µg/mL)
Bacteroides fragilis GIFU 76190.05
Clostridium perfringens GIFU 7610<0.012
Peptococcus prevotii GIFU 7605<0.012
Propionibacterium acnes GIFU 76160.025
Mycoplasma gallisepticum KP-131.6
Mycoplasma pneumoniae Mac3.1
Staphylococcus aureus 209P6.2
Bacillus subtilis PCI 21912.5
Escherichia coli NIHJ>100
Pseudomonas aeruginosa P-3>100
Candida albicans 4485>100
Aspergillus niger>100

Table 2: Antibacterial Spectrum of this compound

Mechanism of Antibacterial Action

Studies on triacetylcervinomycin A1, a derivative of the closely related Cervinomycin A1, have provided significant insights into the antibacterial mechanism of this class of compounds. The findings suggest that the primary target is the bacterial cytoplasmic membrane.

The proposed mechanism involves the following steps:

  • Interaction with Phospholipids: The cervinomycin molecule interacts with the phospholipids in the bacterial cytoplasmic membrane.

  • Membrane Disruption: This interaction disrupts the integrity of the cell membrane.

  • Leakage of Cellular Components: The compromised membrane leads to the leakage of essential intracellular components, such as UV260-absorbing materials (indicative of nucleic acids), amino acids, and potassium ions.

  • Inhibition of Macromolecular Synthesis: The disruption of the membrane and subsequent leakage of vital components leads to the inhibition of the synthesis of essential macromolecules, including DNA, RNA, proteins, and cell wall peptidoglycan.

This mechanism explains the potent bactericidal activity observed against susceptible bacteria.

Experimental Protocols

Determination of Antibacterial Mechanism (based on Triacetylcervinomycin A1 study)

The following outlines the key experimental procedures used to elucidate the antibacterial mechanism of a cervinomycin derivative. These protocols can be adapted for the study of this compound.

  • Bacterial Strains and Culture Conditions: Staphylococcus aureus is cultured in a suitable broth medium at 37°C with shaking.

  • Growth Inhibition Assay: The effect of the compound on bacterial growth is assessed by adding it at different concentrations to cultures in the logarithmic growth phase and measuring the optical density at 660 nm over time.

  • Measurement of Macromolecular Synthesis:

    • Radio-labeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), protein (e.g., [³H]leucine), and cell wall (e.g., [¹⁴C]N-acetylglucosamine) are added to bacterial cultures in the presence and absence of the test compound.

    • At various time points, aliquots are taken, and the incorporation of the radio-labeled precursors into the acid-insoluble fraction (macromolecules) is measured using a liquid scintillation counter.

  • Measurement of Leakage of Cellular Components:

    • Bacterial cells are harvested, washed, and resuspended in a buffer.

    • The test compound is added, and at intervals, the suspension is centrifuged.

    • The supernatant is analyzed for the presence of leaked materials:

      • UV-absorbing materials are measured spectrophotometrically at 260 nm.

      • Amino acids can be quantified using a ninhydrin assay.

      • Potassium ion concentration can be determined using atomic absorption spectrophotometry.

Visualizations

Proposed Antibacterial Mechanism of Action

Antibacterial_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Phospholipids Phospholipids Membrane_Disruption Membrane Disruption Phospholipids->Membrane_Disruption Leads to Cervinomycin_A2 This compound Cervinomycin_A2->Phospholipids Interacts with Leakage Leakage of Cellular Components Membrane_Disruption->Leakage Causes Inhibition Inhibition of Macromolecular Synthesis Leakage->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Experimental_Workflow Start Start Bacterial_Culture Bacterial Culture (e.g., S. aureus) Start->Bacterial_Culture Add_Cervinomycin Add this compound Bacterial_Culture->Add_Cervinomycin Incubate Incubate Add_Cervinomycin->Incubate Measure_Growth Measure Growth (OD660) Incubate->Measure_Growth Measure_Macromolecules Measure Macromolecule Synthesis (Radiolabeling) Incubate->Measure_Macromolecules Measure_Leakage Measure Leakage of Cellular Components Incubate->Measure_Leakage Analyze_Data Analyze Data Measure_Growth->Analyze_Data Measure_Macromolecules->Analyze_Data Measure_Leakage->Analyze_Data Determine_Mechanism Determine Mechanism Analyze_Data->Determine_Mechanism

References

The Biosynthesis of Polycyclic Xanthones: A Technical Guide Focused on the Putative Pathway of Cervinomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic xanthones are a class of structurally complex natural products renowned for their potent biological activities, including antibacterial and antitumor properties. Cervinomycin A2, a prominent member of this family, exhibits significant activity against anaerobic bacteria. This technical guide provides an in-depth exploration of the biosynthetic pathway of polycyclic xanthones, with a specific focus on a putative pathway for this compound. Due to the absence of a publicly available, fully characterized biosynthetic gene cluster for this compound, this guide leverages the well-elucidated biosynthesis of the related compound, xantholipin, to propose a homologous pathway. This document details the key enzymatic steps, from the polyketide backbone assembly by a type II polyketide synthase (PKS) to the intricate tailoring reactions that form the characteristic xanthone core and other structural motifs. Furthermore, it furnishes detailed experimental protocols for key investigative techniques and presents quantitative data on the putative enzymes involved. Visual diagrams generated using Graphviz are provided to illustrate the proposed biosynthetic pathway and experimental workflows, offering a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction

Polycyclic xanthones, produced primarily by actinomycetes, are a fascinating group of aromatic polyketides characterized by a highly oxygenated, angular, hexacyclic scaffold.[1][2] Their intricate structures and significant biological activities have made them attractive targets for biosynthetic studies and synthetic biology efforts.[3] this compound, isolated from Streptomyces cervinus, is a notable example, possessing a polycyclic structure with a xanthone skeleton.[4][5][6]

The biosynthesis of these complex molecules originates from a single polyketide chain assembled by a type II polyketide synthase (PKS).[1][2] This linear precursor then undergoes a series of remarkable enzymatic transformations, including cyclizations, oxidations, and rearrangements, to yield the final intricate architecture. A key step in the biosynthesis of many polycyclic xanthones is the formation of the xanthone ring, which is catalyzed by a flavin-dependent monooxygenase via a Baeyer-Villiger oxidation.[4][7]

This guide will delineate the proposed biosynthetic pathway of this compound by drawing parallels with the experimentally verified pathway of xantholipin.[7] We will explore the functions of the core PKS enzymes and the subsequent tailoring enzymes that collectively orchestrate the assembly of this potent antibiotic.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been experimentally characterized, the pathway can be inferred from the well-studied biosynthesis of xantholipin.[7] The proposed pathway involves a type II PKS for the synthesis of the polyketide backbone, followed by a series of tailoring enzymes that catalyze cyclization, aromatization, oxidation, and other modifications.

Polyketide Backbone Synthesis

The biosynthesis is initiated by a type II PKS, which iteratively condenses malonyl-CoA extender units to a starter unit to form a linear poly-β-keto chain. The minimal PKS consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the intermediate to generate the final this compound structure. These enzymes are encoded within the same BGC and are responsible for the characteristic features of the polycyclic xanthone scaffold. Based on the xantholipin pathway, these steps likely include:

  • Aromatization and Cyclization: Aromatase (ARO) and cyclase (CYC) enzymes catalyze the initial cyclization and aromatization of the polyketide chain to form a key polycyclic intermediate.

  • Xanthone Formation: A crucial step is the Baeyer-Villiger oxidation of an anthraquinone intermediate by a flavin-dependent monooxygenase (like XanO4 in xantholipin biosynthesis) to form the characteristic γ-pyrone ring of the xanthone.[4][7]

  • Further Oxidations and Modifications: Additional monooxygenases and other tailoring enzymes are responsible for hydroxylations, the formation of the methylenedioxy bridge, and other structural embellishments that contribute to the final structure and bioactivity of this compound.

The following diagram illustrates the putative biosynthetic pathway of this compound.

CervinomycinA2_Biosynthesis Starter Starter Unit (e.g., Acetyl-CoA) PKS Type II PKS (KS, CLF, ACP) Starter->PKS Malonyl Malonyl-CoA (Extender Units) Malonyl->PKS Polyketide Linear Polyketide Backbone PKS->Polyketide Polyketide Synthesis Cyclized Polycyclic Intermediate Polyketide->Cyclized Aromatase/Cyclase Anthraquinone Anthraquinone Intermediate Cyclized->Anthraquinone Oxidation Xanthone_Intermediate Early Xanthone Intermediate Anthraquinone->Xanthone_Intermediate Monooxygenase (Baeyer-Villiger) Tailored_Intermediate Further Tailored Intermediates Xanthone_Intermediate->Tailored_Intermediate Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) CervinomycinA2 This compound Tailored_Intermediate->CervinomycinA2

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

As the biosynthetic gene cluster for this compound has not been characterized, there is a lack of quantitative data such as enzyme kinetics and fermentation yields in the scientific literature. The following table outlines the putative enzymes and their proposed functions in the biosynthesis of this compound, based on homology to enzymes in other polycyclic xanthone pathways.

Enzyme (Putative) Type Proposed Function in this compound Biosynthesis
PKS-KSαKetosynthaseCatalyzes the iterative condensation of malonyl-CoA units.
PKS-CLFChain Length FactorDetermines the length of the polyketide chain.
PKS-ACPAcyl Carrier ProteinCarries the growing polyketide chain.
ARO/CYCAromatase/CyclaseCatalyzes the initial cyclization and aromatization of the polyketide chain.
Monooxygenase 1Flavin-dependent monooxygenaseCatalyzes the Baeyer-Villiger oxidation to form the xanthone ring.
Monooxygenase 2Cytochrome P450Potentially involved in forming the methylenedioxy bridge.
Other Tailoring Enzymese.g., Methyltransferases, OxidoreductasesCatalyze final modifications such as methylation and hydroxylations.

Experimental Protocols

Investigating the biosynthesis of natural products like this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Streptomyces cervinus via CRISPR-Cas9

This protocol describes the targeted inactivation of a putative biosynthetic gene in S. cervinus to elucidate its function.

Workflow Diagram:

Gene_Knockout_Workflow Design Design sgRNA targeting gene of interest Construct Construct CRISPR-Cas9 plasmid with sgRNA Design->Construct Transform Transform E. coli (e.g., ET12567/pUZ8002) Construct->Transform Conjugate Conjugate into Streptomyces cervinus Transform->Conjugate Select Select for exconjugants and screen for knockouts Conjugate->Select Verify Verify knockout by PCR and sequencing Select->Verify Analyze Analyze metabolite profile of mutant Verify->Analyze

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Methodology:

  • sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) sequence targeting a conserved region of the gene of interest. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

  • Plasmid Construction: Synthesize and clone the designed sgRNA into a suitable CRISPR-Cas9 vector for Streptomyces, such as pCRISPomyces-2. This vector should also contain a temperature-sensitive replicon and a selection marker.

  • Transformation of E. coli : Transform the constructed plasmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

  • Conjugation: Grow the E. coli donor strain and S. cervinus recipient strain to mid-log phase. Mix the cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.

  • Selection and Screening: After incubation, overlay the plates with an appropriate antibiotic to select for S. cervinus exconjugants. Screen individual colonies by PCR using primers flanking the target gene to identify potential knockout mutants (indicated by a size change or absence of the PCR product).

  • Verification: Confirm the gene deletion or disruption in putative mutants by Sanger sequencing of the PCR product.

  • Metabolite Analysis: Cultivate the verified knockout mutant and the wild-type strain under identical fermentation conditions. Extract the secondary metabolites and analyze the profiles using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe the absence of this compound or the accumulation of biosynthetic intermediates in the mutant.

In Vitro Assay of a Putative Type II PKS

This protocol outlines the expression, purification, and functional analysis of the minimal PKS enzymes to confirm their ability to synthesize a polyketide backbone.

Methodology:

  • Gene Cloning and Expression: Clone the genes encoding the putative KS, CLF, and ACP from S. cervinus into suitable E. coli expression vectors. Co-express the genes in an appropriate E. coli strain (e.g., BL21(DE3)).

  • Protein Purification: Lyse the E. coli cells and purify the recombinant PKS proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • ACP Holo-conversion: The expressed ACP is in the inactive apo-form and needs to be converted to the active holo-form by a phosphopantetheinyl transferase (PPTase), which transfers a 4'-phosphopantetheine moiety from Coenzyme A to a conserved serine residue on the ACP.

  • In Vitro PKS Assay:

    • Set up a reaction mixture containing the purified holo-ACP, KS, and CLF, along with the starter unit (e.g., acetyl-CoA) and the extender unit (malonyl-CoA).

    • Include necessary cofactors such as ATP and MgCl₂.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Analysis: Quench the reaction and extract the polyketide product. Analyze the product by HPLC-MS to confirm the formation of the expected polyketide backbone.

Conclusion

The biosynthesis of polycyclic xanthones like this compound represents a remarkable example of nature's ability to construct complex and biologically active molecules. While the specific biosynthetic gene cluster for this compound remains to be elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of related compounds. This guide provides a comprehensive overview of this proposed pathway, along with detailed experimental protocols that can be employed to further investigate and engineer the biosynthesis of these valuable natural products. The continued exploration of these biosynthetic pathways holds significant promise for the discovery of novel antibiotics and the development of new therapeutic agents.

References

Understanding the molecular formula C29H21NO9 of Cervinomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic Cervinomycin A2, a natural product with the molecular formula C29H21NO9. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical properties, isolation, and biological activity.

Core Data Presentation

This compound, a reddish-orange powder, is a polycyclic xanthone antibiotic produced by the bacterium Streptomyces cervinus.[1][2] It is structurally related to Cervinomycin A1, with this compound being the oxidized form of Cervinomycin A1.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various sources.

PropertyValueReference
Molecular Formula C29H21NO9[3]
Molecular Weight 527.48 g/mol [3]
Appearance Reddish orange powder[3]
Melting Point >290°C (decomposed)[3]
Optical Rotation [α]D20 -214° (c 0.25, CHCl3)[3]
Elemental Analysis (%) C: 63.87, H: 3.96, N: 2.29[3]
Solubility Soluble in chloroform, benzene, ethyl acetate, acetone, methanol, ethanol. Slightly soluble in water, n-hexane, ethyl ether.[3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataWavelengths (nm) / Wavenumbers (cm-1)Reference
UV λmax (CHCl3) 260, 329, 375 (shoulder), 420 (shoulder)[3]
IR νmax (KBr) 3450, 2980, 1685, 1619, 1499, 1460, 1425, 1275[3]

Experimental Protocols

The following sections detail the experimental procedures for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces cervinus

This compound is isolated from the culture filtrate of Streptomyces cervinus.[3] The following protocol is based on the methods described in the scientific literature.

2.1.1. Fermentation

  • Prepare a production medium containing 2.0% glycerol, 2.0% soybean meal, and 0.3% NaCl. Adjust the pH to 7.0 before sterilization.[3]

  • Inoculate the sterilized medium with a culture of Streptomyces cervinus.

  • Incubate the culture at 27°C for approximately 89 hours. Antibiotic production typically begins at 40 hours and reaches its maximum around 89 hours.[3]

2.1.2. Extraction

  • Clarify the 89-hour culture broth (e.g., 30 liters) using a Sharples centrifuge to obtain the supernatant (approximately 25 liters).[3]

  • Extract the antibiotic from the supernatant with ethyl acetate (e.g., 10 liters).[3]

  • Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily material.[3]

  • Treat the oily material with n-hexane (e.g., 300 ml) to precipitate a brown powder.[3]

2.1.3. Chromatographic Purification

  • Dissolve the crude brown powder in a small amount of chloroform.

  • Perform column chromatography on silica gel (e.g., Merck, Kieselgel 60, 120 g) using a chloroform and methanol mixture (50:1, v/v) as the eluent.[3]

  • Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder (e.g., 500 mg).[3]

  • Further purify the reddish-brown powder using preparative thin-layer chromatography (TLC) with a chloroform and methanol mixture (40:1, v/v) as the developing solvent.[3]

  • Isolate the band corresponding to this compound (Rf = 0.32) to obtain the pure compound as a reddish-orange powder.[3]

Antimicrobial Activity Assay

The antimicrobial activity of this compound is determined using the conventional agar dilution method.[3]

  • Prepare a series of agar plates containing two-fold serial dilutions of this compound in a suitable solvent.

  • The types of agar used are specific to the microorganisms being tested:

    • Aerobic bacteria: Heart infusion agar[3]

    • Anaerobic bacteria: GAM agar[3]

    • Mycoplasmas: Eiken PPLO agar[3]

    • Fungi: Glucose-potato agar[3]

  • Inoculate the agar plates with a standardized suspension of the test microorganisms.

  • Incubate the plates under appropriate conditions (temperature, atmosphere, and duration) for the respective microorganisms.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[3]

Mandatory Visualizations

Logical Relationship between Cervinomycin A1 and A2

Logical Relationship of Cervinomycin A1 and A2 A1 Cervinomycin A1 (C29H23NO9) (Reduced Form) A2 This compound (C29H21NO9) (Oxidized Form) A1->A2 Oxidation

Caption: Relationship between Cervinomycin A1 and A2.

Experimental Workflow: Isolation and Purification

Workflow for Isolation and Purification of this compound cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Streptomyces cervinus Culture fermentation Fermentation in Production Medium (89h, 27°C) start->fermentation centrifugation Centrifugation to obtain Supernatant fermentation->centrifugation extraction Ethyl Acetate Extraction centrifugation->extraction concentration1 Concentration in vacuo extraction->concentration1 precipitation Precipitation with n-hexane concentration1->precipitation column_chrom Silica Gel Column Chromatography (CHCl3:MeOH, 50:1) precipitation->column_chrom concentration2 Concentration of Active Fractions column_chrom->concentration2 prep_tlc Preparative TLC (CHCl3:MeOH, 40:1) concentration2->prep_tlc final_product Pure this compound prep_tlc->final_product

Caption: Isolation and purification workflow for this compound.

Experimental Workflow: Antimicrobial Activity Testing

Workflow for Antimicrobial Activity Testing of this compound start Prepare Serial Dilutions of this compound prepare_plates Prepare Agar Plates with this compound start->prepare_plates inoculate Inoculate Plates with Test Microorganisms prepare_plates->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate observe Observe for Microbial Growth incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic

Caption: Workflow for determining the antimicrobial activity of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against anaerobic bacteria, including species such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis.[3] It also shows activity against mycoplasma and some Gram-positive bacteria, but is inactive against Gram-negative bacteria and fungi.[3][4] The acute toxicity (LD50) in mice by intraperitoneal injection is 50 mg/kg.[3]

The precise molecular mechanism of action of this compound has not been fully elucidated in the reviewed literature. Its structural classification as a polycyclic xanthone suggests potential interactions with cellular membranes or inhibition of key enzymatic processes.[1][2] Further research is required to identify its specific molecular target and the signaling pathways it may modulate.

References

Cervinomycin A2: An In-Depth Technical Overview of Preliminary In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cervinomycin A2, a reddish-orange powder, is a potent antibiotic with observed in vitro activity primarily against anaerobic bacteria and mycoplasma.[1][2] This technical guide synthesizes the available preliminary data on the in vitro efficacy of this compound, providing a resource for researchers and professionals in drug development. Due to the limited publicly available research on this compound, this document focuses on its initial characterization and antimicrobial properties.

Quantitative Efficacy Data

The primary quantitative data available for this compound centers on its Minimum Inhibitory Concentration (MIC) against a range of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

Test OrganismMIC (µg/ml)
Staphylococcus aureus 209P>100
Staphylococcus aureus Smith>100
Bacillus subtilis PCI 21912.5
Escherichia coli NIHJ>100
Pseudomonas aeruginosa P-3>100
Proteus vulgaris OX-19>100
Shigella sonnei EW-10>100
Klebsiella pneumoniae PCI 602>100
Candida albicans 3147>100
Aspergillus niger ATCC 6275>100
Clostridium perfringens PB 6K0.05
Bacteroides fragilis ATCC 252850.1
Peptococcus prevotii ATCC 93210.025
Mycoplasma gallisepticum KP-130.78
Mycoplasma pneumoniae Mac3.12
Acholeplasma laidlawii PG-80.05
Trichomonas foetus0.05

Source: Adapted from OMRURA et al., 1982. The Journal of Antibiotics.

Experimental Protocols

The following section details the generalized experimental protocols relevant to the preliminary in vitro studies of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method

This method is a standard procedure for determining the antimicrobial susceptibility of microorganisms.

Principle: A series of agar plates containing varying concentrations of the antimicrobial agent are inoculated with the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth.

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., chloroform or methanol) at a known concentration.

  • Preparation of Agar Plates: A sterile molten agar medium (e.g., Heart Infusion Agar for aerobic bacteria, GAM agar for anaerobic bacteria) is prepared and cooled to 45-50°C.

  • Incorporation of this compound: Serial dilutions of the this compound stock solution are added to the molten agar to achieve the desired final concentrations. Control plates without the antibiotic are also prepared.

  • Inoculation: The test microorganisms are cultured in a suitable broth medium to a standardized turbidity. The surface of the agar plates is then inoculated with a standard amount of the microbial suspension.

  • Incubation: The inoculated plates are incubated under appropriate conditions (temperature, atmosphere, and time) for the specific microorganism being tested. Anaerobic bacteria require an anaerobic environment.

  • Reading of Results: After incubation, the plates are examined for visible growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism.

Visualizing Experimental Logic

Logical Workflow for MIC Determination

The following diagram illustrates the logical steps involved in determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_media Prepare Agar Media start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of This compound in Agar prep_antibiotic->serial_dilution prep_media->serial_dilution inoculate Inoculate Agar Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine Lowest Concentration with No Growth (MIC) read_results->determine_mic end_point End determine_mic->end_point

Caption: Logical workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

Currently, there is no publicly available research detailing the specific signaling pathways modulated by this compound. Further investigation is required to elucidate its mechanism of action at the molecular level.

Conclusion

The preliminary in vitro data for this compound demonstrates notable activity against anaerobic bacteria and certain mycoplasmas. The provided MIC values serve as a foundational dataset for further research. However, a significant gap in knowledge exists regarding its broader efficacy, particularly in areas such as anticancer and antiviral applications, as well as its mechanism of action and effects on cellular signaling pathways. Future studies are warranted to explore the full therapeutic potential of this compound.

References

Acute Toxicity and LD50 of Cervinomycin A2 in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity and the median lethal dose (LD50) of Cervinomycin A2 in murine models. The information is compiled to assist researchers and professionals in drug development in understanding the toxicological profile of this antibiotic.

Quantitative Toxicity Data

The acute toxicity of this compound in mice has been quantitatively assessed, with the key metric being the LD50 value. This value represents the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route.

CompoundAnimal ModelRoute of AdministrationLD50 ValueReference
This compoundMouseIntraperitoneal50 mg/kg[1]

Experimental Protocol for Acute Toxicity (LD50) Determination

The precise experimental protocol used in the original determination of the LD50 for this compound is not detailed in the available literature.[1] However, a standard and widely accepted methodology for determining the acute toxicity of a substance via intraperitoneal injection in mice is outlined below. This protocol is based on established guidelines for acute toxicity testing.

Objective

To determine the median lethal dose (LD50) of this compound following a single intraperitoneal administration in mice.

Materials
  • This compound

  • Vehicle for dissolution/suspension (e.g., sterile saline, DMSO, or other appropriate vehicle)

  • Healthy, young adult mice of a single strain (e.g., CD-1, BALB/c), typically of a single sex (females are often preferred due to lower variability)

  • Standard laboratory animal housing and care facilities

  • Sterile syringes and needles

  • Appropriate personal protective equipment (PPE)

Methodology
  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment to minimize stress-related effects.

  • Dose Preparation: this compound is prepared in the selected vehicle to achieve the desired concentrations for administration. The concentration should be such that the required dose can be administered in a volume that is appropriate for the size of the animal (typically not exceeding 10 mL/kg).

  • Dose Range Finding (Preliminary Study): A preliminary study with a small number of animals is conducted to determine the range of doses to be used in the main study. This involves administering a wide range of doses to individual animals to identify the doses that cause no mortality, some mortality, and 100% mortality.

  • Main Study (Definitive LD50 Determination):

    • Animals are randomly assigned to several dose groups (typically 4-5 groups) and a control group (vehicle only).

    • Each group consists of a statistically appropriate number of animals (e.g., 5-10 mice per group).

    • A single dose of this compound is administered to each animal via intraperitoneal injection.

    • The animals are observed for clinical signs of toxicity immediately after dosing and then periodically (e.g., at 1, 4, and 24 hours, and then daily) for a set observation period (typically 14 days).

  • Observation:

    • Clinical signs of toxicity, such as changes in behavior, appearance, and physiological functions, are recorded for each animal.

    • The number of mortalities in each dose group is recorded at the end of the observation period.

  • Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method, based on the mortality data from the different dose groups.

Visualizations

Experimental Workflow for LD50 Determination

LD50_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase start Start: Define Study Objectives acclimation Animal Acclimation (≥ 1 week) start->acclimation dose_prep Dose Formulation of This compound acclimation->dose_prep range_finding Dose Range-Finding Study (Small animal groups) dose_prep->range_finding main_study Main Study: Graded Dosing (Multiple groups, single i.p. injection) range_finding->main_study observation Clinical Observation & Mortality Recording (14 days) main_study->observation data_analysis Statistical Analysis (e.g., Probit Analysis) observation->data_analysis ld50_determination LD50 Value Determination data_analysis->ld50_determination end End: Report Findings ld50_determination->end

Caption: Workflow for a representative acute intraperitoneal LD50 study in mice.

Proposed Mechanism of Action for Polycyclic Xanthones

The specific signaling pathways involved in the toxicity of this compound in mammalian systems have not been elucidated. However, for the broader class of polycyclic xanthone antibiotics, a proposed mechanism of action against bacteria involves interaction with the cell membrane. It is hypothesized that these compounds may disrupt the integrity and function of the bacterial cytoplasmic membrane.

MoA_Concept cluster_interaction Molecular Interaction cluster_effect Cellular Effect cervinomycin This compound (Polycyclic Xanthone) membrane Bacterial Cytoplasmic Membrane cervinomycin->membrane Interacts with disruption Membrane Disruption (Loss of integrity and function) membrane->disruption death Bacterial Cell Death disruption->death

Caption: Conceptual diagram of the proposed antibacterial mechanism for polycyclic xanthones.

Disclaimer: The experimental protocol provided is a representative model based on standard toxicological practices and is not the specific protocol from the original 1982 study of this compound. The proposed mechanism of action is for the general class of polycyclic xanthone antibiotics against bacteria and may not represent the mechanism of toxicity in mammalian models. Further research is required to elucidate the specific toxicological pathways of this compound in mice.

References

Initial Screening of Cervinomycin A2 for Antimycoplasmal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of Cervinomycin A2 for its activity against Mycoplasma species. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including historical data, detailed experimental protocols based on current standards, and visualizations of the screening workflow.

Quantitative Data Presentation

The initial evaluation of this compound's antimycoplasmal activity was reported in 1982. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cervinomycin A1 and A2 against various Mycoplasma species as determined by the conventional agar dilution method using PPLO agar.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Cervinomycin A1 and A2 Against Mycoplasma Species [1]

Test OrganismStrainMIC (µg/ml)
Cervinomycin A1
Mycoplasma gallisepticumKP-1312.5
Mycoplasma gallisepticum333 P12.5
Mycoplasma synoviae1-5 P12.5
Mycoplasma hyorhinisS-147 P25
Mycoplasma granularumS-1 P50
Acholeplasma laidlawiiS-2 P100

Experimental Protocols

While the original 1982 study provides a foundational method, this section outlines a more detailed and standardized protocol for determining the antimycoplasmal activity of a compound like this compound, based on current best practices such as those recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5][6] The following protocols for broth microdilution and agar dilution methods are adapted for the screening of novel compounds.

Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[3][4][7]

a) Media Preparation:

  • A suitable broth medium that supports the optimal growth of the target Mycoplasma species is selected. For many veterinary mycoplasmas, SP4 broth is a common choice.[7] For human mycoplasmas, 10B broth for Ureaplasma spp. and SP4 or MHMB broth for M. hominis and M. pneumoniae are recommended.[3]

  • The medium is prepared according to the manufacturer's instructions and sterilized. It is often supplemented with horse serum and yeast extract.

  • A pH indicator, such as phenol red, is incorporated into the medium to allow for visual assessment of mycoplasmal growth, which typically causes a color change due to metabolic activity.[3]

b) Inoculum Preparation:

  • A standardized inoculum of the Mycoplasma strain to be tested is prepared from a fresh culture.

  • The concentration of the inoculum is adjusted to achieve a final concentration of 10^4 to 10^5 color changing units (CCU) per ml or colony-forming units (CFU) per ml in the test wells.[7]

c) Assay Procedure:

  • A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Each well is inoculated with the standardized Mycoplasma suspension.

  • Control wells are included: a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • The plates are sealed and incubated at 37°C in a humidified atmosphere, with or without 5% CO2, depending on the requirements of the specific Mycoplasma species.

  • Plates are examined daily for a color change in the positive control well. The incubation period can range from 2 to 7 days depending on the growth rate of the species.[8]

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the color change of the medium at the time the positive control shows a distinct color change.[8]

Agar Dilution Method

This method, used in the original Cervinomycin study, involves the incorporation of the antimicrobial agent into a solid agar medium.[1]

a) Media Preparation:

  • A suitable agar medium, such as PPLO agar or a modified Hayflick's mycoplasma agar, is prepared and sterilized.[1][3]

  • The molten agar is cooled to approximately 50°C.

b) Assay Procedure:

  • Serial dilutions of this compound are prepared and added to aliquots of the molten agar to achieve the desired final concentrations.

  • The agar-drug mixtures are poured into petri dishes and allowed to solidify.

  • A standardized inoculum of each Mycoplasma strain is prepared.

  • A small volume (e.g., 10 µl) of the inoculum is spotted onto the surface of each agar plate.

  • A control plate containing no drug is also inoculated.

  • The plates are incubated under appropriate conditions (temperature, humidity, CO2) for 2 to 7 days.

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the Mycoplasma on the agar surface.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the initial screening of a compound for antimycoplasmal activity, from preparation to final data analysis.

Antimycoplasmal_Screening_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_compound->serial_dilution prep_media Prepare and Sterilize Mycoplasma Broth/Agar prep_media->serial_dilution prep_inoculum Prepare Standardized Mycoplasma Inoculum inoculation Inoculate Plates with Mycoplasma prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates under Optimal Conditions inoculation->incubation read_results Read and Record Results (Visual Inspection) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for Antimycoplasmal Susceptibility Testing.

Mechanism of Action and Signaling Pathways

As of the latest available information, the specific mechanism of action of this compound against Mycoplasma has not been elucidated. Mycoplasmas lack a cell wall, a common target for many antibiotics.[9] Therefore, the activity of this compound is likely directed at other essential cellular processes such as protein synthesis, DNA replication, or membrane function. Common antibiotic targets in Mycoplasma include the 30S and 50S ribosomal subunits (inhibited by tetracyclines and macrolides, respectively) and DNA gyrase/topoisomerase IV (inhibited by fluoroquinolones).[10] Further research is required to determine if this compound acts on one of these known pathways or possesses a novel mechanism of action.

Due to the lack of published research on the molecular interactions of this compound with Mycoplasma cells, a diagram of its signaling pathway cannot be provided at this time. Future studies employing techniques such as transcriptomics, proteomics, and target-based assays would be necessary to identify the specific cellular processes and signaling cascades affected by this antibiotic.

The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel antibiotic against Mycoplasma.

MoA_Investigation_Workflow cluster_initial Initial Hypothesis Generation cluster_assays Target-Based Assays cluster_omics Omics Approaches cluster_validation Target Validation initial_screening Initial MIC Screening Data protein_synthesis Protein Synthesis Inhibition Assay initial_screening->protein_synthesis dna_synthesis DNA Gyrase/Topoisomerase Inhibition Assay initial_screening->dna_synthesis membrane_integrity Membrane Integrity Assay initial_screening->membrane_integrity transcriptomics Transcriptomics (RNA-Seq) initial_screening->transcriptomics proteomics Proteomics initial_screening->proteomics structural_analysis Structural Analysis of this compound structural_analysis->protein_synthesis structural_analysis->dna_synthesis structural_analysis->membrane_integrity target_validation Identification and Validation of Molecular Target protein_synthesis->target_validation dna_synthesis->target_validation membrane_integrity->target_validation transcriptomics->target_validation proteomics->target_validation

Caption: General Workflow for Investigating Antibiotic Mechanism of Action.

References

Methodological & Application

Protocol for the Isolation of Cervinomycin A2 from Culture Filtrate of Streptomyces cervinus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cervinomycin A2 is a potent antibiotic with significant activity against anaerobic bacteria.[1] It is a secondary metabolite produced by the soil bacterium Streptomyces cervinus sp. nov. (strain AM-5344).[1] This document provides a detailed protocol for the isolation and purification of this compound from the culture filtrate of Streptomyces cervinus. The methodology is based on solvent extraction and chromatographic techniques. This protocol is intended for researchers, scientists, and drug development professionals working on the discovery and production of novel antibiotics.

Data Summary

The following table summarizes the quantitative data associated with the isolation and purification of this compound from a 30-liter culture of Streptomyces cervinus AM-5344.

StepDescriptionParameterValue
1. FermentationCulture of Streptomyces cervinus AM-5344Culture Volume30 L
Fermentation Time89 hours
2. ExtractionExtraction of the culture supernatant with ethyl acetate.Supernatant Volume~25 L
Crude Brown Powder Yield3 g
3. Silica Gel ChromatographyPurification of the crude extract.Reddish Brown Powder Yield500 mg
4. Preparative TLCSeparation of Cervinomycin A1 and A2.This compound Yield 150 mg
Cervinomycin A1 Yield25 mg

Experimental Protocols

Fermentation of Streptomyces cervinus

A selected strain of Streptomyces cervinus AM-5344 is used for the production of this compound.

  • Culture Conditions: The antibiotic production reaches its maximum at 89 hours of fermentation.[1] While the specific medium composition is not detailed in the primary literature, a rich medium suitable for Streptomyces growth is recommended.

  • Production: The fermentation is carried out in a 30-liter fermenter.[1]

Extraction of this compound

This protocol describes the extraction of this compound from the culture filtrate.

  • Centrifugation: The 89-hour culture (30 liters) is clarified using a Sharples centrifuge to separate the mycelia from the supernatant. Approximately 25 liters of supernatant containing the antibiotic are obtained.[1]

  • Solvent Extraction: The supernatant is extracted with 10 liters of ethyl acetate.[1] The organic and aqueous layers are separated.

  • Concentration: The ethyl acetate layer is concentrated to dryness in vacuo.[1]

  • Precipitation: The resulting oily material is treated with 300 ml of n-hexane to precipitate the crude antibiotic, yielding 3 g of a brown powder.[1]

Chromatographic Purification of this compound

The crude extract is further purified using a combination of silica gel column chromatography and preparative thin-layer chromatography.

  • Silica Gel Column Chromatography:

    • The crude brown powder is dissolved in a small amount of chloroform.

    • The solution is loaded onto a silica gel column (Merck, Kieselgel 60, 120 g).

    • The column is eluted with a solvent mixture of chloroform and methanol (50:1, v/v).[1]

    • The active fractions are collected and concentrated in vacuo to yield 500 mg of a reddish-brown powder.[1]

  • Preparative Thin-Layer Chromatography (TLC):

    • The reddish-brown powder is further purified by preparative TLC.

    • The TLC plates are developed using a solvent mixture of chloroform and methanol (40:1, v/v).[1]

    • This step allows for the separation of Cervinomycin A1 and this compound.

    • The bands corresponding to each compound are scraped from the plates and eluted to yield 25 mg of Cervinomycin A1 (yellow powder) and 150 mg of this compound (reddish-orange powder).[1]

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_products Final Products fermentation 30L Culture of Streptomyces cervinus centrifugation Centrifugation fermentation->centrifugation 89 hours extraction Ethyl Acetate Extraction centrifugation->extraction ~25L Supernatant concentration Concentration extraction->concentration precipitation n-Hexane Precipitation concentration->precipitation 3g Brown Powder silica_gel Silica Gel Chromatography precipitation->silica_gel 500mg Reddish Brown Powder prep_tlc Preparative TLC silica_gel->prep_tlc cervinomycin_a2 This compound (150 mg) prep_tlc->cervinomycin_a2

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for the Total Synthesis of Cervinomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the methodologies for the total synthesis of Cervinomycin A2, a potent antibiotic with significant activity against anaerobic bacteria. The synthetic strategies outlined are based on published literature and are intended to serve as a comprehensive resource for researchers in organic synthesis and drug development. This guide focuses on a convergent approach, highlighting the construction of key structural fragments and their subsequent assembly, culminating in a crucial photochemical electrocyclization step to form the core of the molecule. While every effort has been in place to provide detailed protocols, it is important to note that some specific quantitative data and experimental nuances are derived from abstracts and secondary sources due to the inaccessibility of the full primary literature.

Introduction to this compound

This compound is a complex, polycyclic xanthone antibiotic first isolated from Streptomyces cervinus.[1][2] It exhibits potent antibacterial activity, particularly against anaerobic bacteria, making it a molecule of significant interest for the development of new therapeutic agents.[1] The intricate heptacyclic structure of this compound, featuring a unique oxazolo-isoquinolinone system fused to a xanthone core, presents a formidable challenge for synthetic chemists. The total synthesis of this compound not only provides a route to the natural product but also opens avenues for the creation of analogues with potentially improved pharmacological properties.

The total syntheses of (±)-Cervinomycins A1 and A2 were first reported by A. V. Rama Rao and colleagues in 1991, followed by a detailed account from G. Mehta and S. R. Shah in 1994. These syntheses established a convergent strategy, which is the focus of these application notes.

Retrosynthetic Analysis and Overall Strategy

The convergent synthetic approach to this compound involves the preparation of two key fragments: an oxazolo-isoquinolinone moiety (ABC rings) and a xanthone moiety (EFG rings) . These fragments are then coupled, and the central D ring is constructed through a key photochemical electrocyclization reaction.

Logical Relationship of the Synthetic Strategy

G Cervinomycin_A2 This compound Photochemical_Electrocyclization Photochemical Electrocyclization Cervinomycin_A2->Photochemical_Electrocyclization Coupled_Fragment Coupled Precursor Photochemical_Electrocyclization->Coupled_Fragment Coupling_Reaction Wittig Reaction Coupled_Fragment->Coupling_Reaction Oxazolo_Isoquinolinone Oxazolo-isoquinolinone (ABC Rings) Coupling_Reaction->Oxazolo_Isoquinolinone Xanthone Xanthone (EFG Rings) Coupling_Reaction->Xanthone Starting_Materials_1 Simple Starting Materials Oxazolo_Isoquinolinone->Starting_Materials_1 Starting_Materials_2 Simple Starting Materials Xanthone->Starting_Materials_2

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Fragments

Synthesis of the Oxazolo-isoquinolinone Fragment (ABC Rings)

The synthesis of the tricyclic oxazolo-isoquinolinone fragment proceeds through the construction of a substituted isoquinoline, followed by the formation of the oxazole ring.

G Start Substituted Benzaldehyde Step1 Condensation with Glycine Derivative Start->Step1 Step2 Cyclization Step1->Step2 Step3 Oxazole Formation Step2->Step3 Product Oxazolo-isoquinolinone Fragment Step3->Product

Caption: Workflow for the synthesis of the ABC ring fragment.

Synthesis of the Xanthone Fragment (EFG Rings)

The xanthone core is a key structural feature of many natural products. Its synthesis typically involves the formation of a diaryl ether followed by a ring-closing reaction to form the central pyranone ring.

G Start Substituted Phenol and Salicylic Acid Derivative Step1 Ullmann Condensation (Diaryl Ether Formation) Start->Step1 Step2 Cyclization (e.g., Friedel-Crafts Acylation) Step1->Step2 Product Xanthone Fragment Step2->Product

Caption: General workflow for the synthesis of the xanthone fragment.

Fragment Coupling and Key Photochemical Electrocyclization

The culmination of the synthesis involves the coupling of the two key fragments, followed by the pivotal photochemical reaction to construct the central ring and complete the heptacyclic core of this compound.

Coupling of Fragments

A Wittig reaction is a common and effective method for coupling the aldehyde-functionalized xanthone fragment with a phosphonium ylide derived from the oxazolo-isoquinolinone fragment.

Photochemical Electrocyclization

The key ring-closing step is a 6π-electrocyclization reaction, which is induced by photochemical irradiation. This type of reaction is governed by the Woodward-Hoffmann rules and proceeds in a disrotatory fashion under photochemical conditions.

G Coupled_Precursor Coupled Precursor (Stilbene-type) Excited_State Excited State (hν) Coupled_Precursor->Excited_State Disrotatory_Cyclization 6π Disrotatory Electrocyclization Excited_State->Disrotatory_Cyclization Intermediate Dihydrophenanthrene Intermediate Disrotatory_Cyclization->Intermediate Oxidation Oxidation (e.g., with I2 or air) Intermediate->Oxidation Product Cervinomycin Core Oxidation->Product

Caption: Key photochemical electrocyclization pathway.

Summary of Synthetic Steps and Data

The following table summarizes the key reactions, general conditions, and estimated yields for the total synthesis of this compound. Please note that specific details may vary and optimization is likely required.

StepReactionKey Reagents & ConditionsEstimated Yield (%)
A Oxazolo-isoquinolinone Synthesis
A1Isoquinoline FormationSubstituted benzaldehyde, glycine derivative, cyclizing agent (e.g., PPA)60-70
A2Oxazole AnnulationIsoquinoline intermediate, acylating agent, dehydrating conditions50-60
B Xanthone Synthesis
B1Diaryl Ether FormationSubstituted phenol, salicylic acid derivative, Cu catalyst (Ullmann)70-80
B2Xanthone CyclizationDiaryl ether, strong acid (e.g., H₂SO₄) or Eaton's reagent80-90
C Fragment Coupling and Final Steps
C1Wittig ReactionOxazolo-isoquinolinone phosphonium salt, Xanthone aldehyde, base (e.g., n-BuLi)50-60
C2Photochemical ElectrocyclizationCoupled precursor, UV light (high-pressure Hg lamp), solvent (e.g., benzene), I₂ (oxidant)30-40
C3Demethylation/Final ConversionBBr₃ or other demethylating agent70-80

Detailed Experimental Protocols (Illustrative)

The following are illustrative protocols based on general procedures for the key transformations. These protocols should be adapted and optimized based on specific substrate and laboratory conditions.

Protocol 1: Synthesis of the Xanthone Fragment (Illustrative)
  • Diaryl Ether Formation (Ullmann Condensation):

    • To a solution of a substituted phenol (1.0 eq) and a substituted 2-halobenzoic acid derivative (1.1 eq) in pyridine or DMF, add activated copper powder (1.5 eq) and potassium carbonate (2.0 eq).

    • Heat the mixture to reflux (120-150 °C) for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture, filter to remove copper salts, and acidify the filtrate with 2M HCl.

    • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the diaryl ether.

  • Xanthone Cyclization (Friedel-Crafts Acylation):

    • To a cooled (0 °C) solution of the diaryl ether (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene), slowly add a strong acid catalyst such as concentrated sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent (P₂O₅ in MsOH).

    • Stir the mixture at room temperature or with gentle heating (50-80 °C) for 2-6 hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by recrystallization or column chromatography to afford the xanthone fragment.

Protocol 2: Photochemical Electrocyclization (Illustrative)
  • Reaction Setup:

    • Dissolve the coupled precursor (1.0 eq) in a degassed solvent (e.g., benzene or toluene) in a quartz reaction vessel.

    • Add a stoichiometric amount of an oxidizing agent, such as iodine (1.1 eq), to the solution.

    • Equip the reaction vessel with a cooling system to maintain a constant temperature and a magnetic stirrer.

  • Photochemical Reaction:

    • Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex or quartz filter, depending on the desired wavelength.

    • Monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from a few hours to several days.

  • Work-up and Purification:

    • After completion of the reaction, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography to isolate the Cervinomycin core.

Conclusion

The total synthesis of this compound is a significant achievement in natural product synthesis, demonstrating a powerful and elegant convergent strategy. The key to this approach is the successful construction of the complex oxazolo-isoquinolinone and xanthone fragments, their efficient coupling, and the pivotal photochemical electrocyclization to form the heptacyclic core. These application notes provide a framework for researchers to understand and potentially replicate this synthesis. Further research in this area could focus on refining the synthetic steps to improve overall yield, developing an asymmetric synthesis to access the enantiopure natural product, and creating novel analogues for biological evaluation.

References

Application Notes and Protocols for Cervinomycin A2 in Anaerobic Bacteria Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cervinomycin A2, a potent antibiotic with significant activity against anaerobic bacteria, in research and drug development settings. Detailed protocols for susceptibility testing are provided, along with available data on its biological activity.

Introduction

This compound is an antibiotic isolated from Streptomyces cervinus that has demonstrated strong inhibitory effects against a range of anaerobic bacteria, including clinically relevant species such as Clostridium perfringens and Bacteroides fragilis.[1] Its efficacy against these often difficult-to-treat pathogens makes it a compound of interest for further investigation and potential therapeutic development. These notes are intended to facilitate the study of this compound by providing standardized protocols and summarizing key data.

Data Presentation

The antibacterial spectrum of this compound against various anaerobic bacteria has been determined using the agar dilution method. The Minimum Inhibitory Concentrations (MICs) from available studies are summarized in the table below for easy comparison.

Anaerobic Bacterial StrainThis compound MIC (µg/mL)
Bacteroides fragilis ss. fragilis PCI 10090.05
Bacteroides fragilis ss. vulgatus IAM 22110.1
Bacteroides oralis0.025
Bacteroides melaninogenicus0.05
Clostridium perfringens PB 6K0.05
Clostridium difficile0.1
Propionibacterium acnes0.025
Eubacterium lentum0.05
Peptococcus prevotii0.025
Peptostreptococcus anaerobius0.1

Data sourced from Omura et al., 1982.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing of anaerobic bacteria.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is adapted from the conventional agar dilution method and is suitable for determining the MIC of this compound against a panel of anaerobic bacteria.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Brucella agar or other suitable agar medium for anaerobic bacteria, supplemented with hemin and vitamin K1

  • Anaerobic bacterial strains

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)

  • Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its limited solubility in aqueous solutions, a stock solution of this compound should be prepared in 100% DMSO at a concentration of 1 mg/mL.

    • Further dilutions should be made in DMSO to create a range of concentrations for testing.

  • Preparation of Agar Plates:

    • Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 48-50°C in a water bath.

    • Add the appropriate volume of the diluted this compound solutions to the molten agar to achieve the final desired concentrations (typically ranging from 0.003 to 2 µg/mL). Ensure thorough mixing. The final concentration of DMSO in the agar should not exceed 1% to avoid toxicity to the bacteria.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing only the agar medium with 1% DMSO (without this compound).

  • Inoculum Preparation:

    • Grow the anaerobic bacterial strains to be tested in a suitable broth medium under anaerobic conditions until the turbidity reaches that of a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of the agar plates with the prepared bacterial suspensions.

  • Incubation:

    • Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Quality Control:

  • Recommended CLSI quality control strains for anaerobic susceptibility testing, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, should be included in each run. The expected MIC ranges for this compound against these strains should be established in-house.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is suitable for determining the MIC of this compound in a liquid medium and is amenable to high-throughput screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Brucella broth or other suitable broth medium for anaerobic bacteria, supplemented with hemin and vitamin K1

  • Anaerobic bacterial strains

  • 96-well microtiter plates

  • Anaerobic incubation system

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

    • Perform serial twofold dilutions of this compound in the appropriate supplemented broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in the supplemented broth medium with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that shows no visible turbidity.

Quality Control:

  • As with the agar dilution method, include appropriate QC strains in each assay.

Mechanism of Action and Signaling Pathways

Currently, the precise mechanism of action of this compound against anaerobic bacteria has not been elucidated in publicly available scientific literature. Similarly, there is no published information regarding the specific signaling pathways in anaerobic bacteria that are affected by this compound. Further research is required to determine how this antibiotic exerts its inhibitory effects.

Based on the general mechanisms of other antibiotics, potential areas of investigation for this compound's mechanism of action could include:

  • Inhibition of cell wall synthesis: Many antibiotics target the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of protein synthesis: Interference with ribosomal function is another common antibiotic mechanism.

  • Inhibition of nucleic acid synthesis: Some antibiotics disrupt DNA replication or transcription.

  • Disruption of cell membrane function: Alteration of the bacterial cell membrane integrity can lead to cell death.

Future studies could employ techniques such as macromolecular synthesis assays, transcriptomics, proteomics, and metabolomics to unravel the mechanism of action of this compound and its impact on bacterial signaling networks.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either the agar or broth dilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results prep_cerv Prepare this compound Stock (1 mg/mL in DMSO) prep_dilutions Prepare Serial Dilutions prep_cerv->prep_dilutions agar_dilution Agar Dilution Method prep_dilutions->agar_dilution broth_microdilution Broth Microdilution Method prep_dilutions->broth_microdilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->agar_dilution prep_inoculum->broth_microdilution incubate Incubate Anaerobically (35-37°C, 48h) agar_dilution->incubate broth_microdilution->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for MIC determination of this compound.

Hypothetical Signaling Pathway Inhibition

As the specific signaling pathway inhibited by this compound is unknown, the following diagram presents a generalized and hypothetical model of how an antibiotic might disrupt a bacterial signaling cascade, leading to cell death. This is for illustrative purposes only and is not based on experimental data for this compound.

hypothetical_pathway cluster_pathway Hypothetical Bacterial Signaling Pathway cluster_inhibition Antibiotic Action ext_signal External Signal receptor Membrane Receptor ext_signal->receptor signal_transduction Signal Transduction Cascade (e.g., Kinase Phosphorylation) receptor->signal_transduction response_regulator Response Regulator signal_transduction->response_regulator gene_expression Target Gene Expression (e.g., Virulence, Survival) response_regulator->gene_expression bacterial_response Inhibition of Bacterial Growth/ Cell Death gene_expression->bacterial_response Blocked cervinomycin This compound (Hypothetical Target) cervinomycin->signal_transduction Inhibition

Caption: Hypothetical inhibition of a bacterial signaling pathway.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Cervinomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervinomycin A2 is a novel antibiotic with potent activity against anaerobic bacteria and mycoplasmas.[1][2][3] Discovered in the culture filtrate of Streptomyces cervinus, this compound belongs to the xanthone class of antibiotics.[1][2] Its significant inhibitory action against clinically relevant anaerobic bacteria, such as Clostridium perfringens and Bacteroides fragilis, makes it a compound of interest for further investigation and drug development.[1]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[4][5][6] This protocol is designed to be a comprehensive guide for researchers, ensuring accuracy and reproducibility in assessing the antimicrobial efficacy of this compound.

Data Presentation: MIC of this compound

The following table summarizes the previously reported Minimum Inhibitory Concentration (MIC) values of this compound against a panel of microorganisms. The antimicrobial activity was originally determined using the agar dilution method.[1]

Test OrganismMIC (µg/mL)
Staphylococcus aureus ATCC 6538P>100
Staphylococcus epidermidis ATCC 12228>100
Bacillus subtilis ATCC 663312.5
Micrococcus luteus ATCC 9341100
Escherichia coli NIHJ>100
Pseudomonas aeruginosa IAM 1095>100
Proteus vulgaris IAM 1025>100
Klebsiella pneumoniae ATCC 10031>100
Mycobacterium smegmatis ATCC 607100
Candida albicans ATCC 64548>100
Aspergillus niger ATCC 9642>100
Pyricularia oryzae>100
Clostridium perfringens PB 6K0.05
Clostridium difficile GAI 03160.05
Clostridium sporogenes ATCC 35840.2
Clostridium septicum GAI 01220.1
Propionibacterium acnes ATCC 69190.05
Eubacterium lentum ATCC 255590.1
Peptococcus prevotii ATCC 93210.025
Peptostreptococcus anaerobius GAI 05570.1
Bacteroides fragilis ATCC 252850.1
Bacteroides thetaiotaomicron ATCC 297410.2
Mycoplasma gallisepticum KP-130.78
Mycoplasma pneumoniae Mac3.13

Data sourced from "Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov."[1]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of this compound.[7][8] This method is widely used for its accuracy and efficiency in testing multiple samples.[7]

Materials and Reagents
  • This compound

  • Sterile 96-well microtiter plates (U- or V-bottom)[9]

  • Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, specialized media for anaerobes and mycoplasmas)[8]

  • Test microorganism strains

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (aerobic or anaerobic as required by the microorganism)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound

Procedure

1. Preparation of this compound Stock Solution

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute the stock solution in the appropriate sterile broth to create the working stock solution at twice the highest desired final concentration to be tested.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][10]

3. Preparation of the Microtiter Plate

  • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.

  • Add 100 µL of the working stock solution of this compound (at twice the highest final concentration) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a gradient of decreasing this compound concentrations.

  • Column 11 will serve as the growth control (containing broth and inoculum but no antibiotic).

  • Column 12 will serve as the sterility control (containing only broth).

4. Inoculation and Incubation

  • Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and dilute the this compound concentrations to their final test concentrations.

  • Do not add inoculum to the sterility control wells (column 12).

  • Seal the plate (e.g., with an adhesive film or lid) to prevent evaporation and contamination.

  • Incubate the plate at the appropriate temperature and atmospheric conditions for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[7][8]

5. Interpretation of Results

  • After incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity (cloudiness) or the formation of a cell pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualizations

Experimental Workflow for MIC Assay

The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.

MIC_Workflow A Prepare this compound Stock Solution C Serial Dilution of This compound in Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (e.g., 37°C, 18-20h) D->E F Read Results: Determine MIC E->F

Caption: Workflow of the broth microdilution MIC assay.

Logical Relationship of MIC Determination

This diagram outlines the decision-making process for determining the MIC value based on the visual inspection of the microtiter plate wells.

MIC_Logic Start Observe Well Growth Visible Growth? Start->Growth Concentration Lowest Concentration with No Growth? Growth->Concentration No Continue Continue to Next Well Growth->Continue Yes MIC MIC Value Concentration->MIC Yes NotMIC Higher Concentration Needed Concentration->NotMIC No

Caption: Logic for determining the MIC value.

References

Application of Cervinomycin A2 in Mycoplasma Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cervinomycin A2 is a novel antibiotic belonging to the xanthone class, isolated from the fermentation broth of Streptomyces cervinus.[1][2] Alongside its potent activity against anaerobic bacteria, this compound has demonstrated inhibitory effects against various Mycoplasma species.[1] Mycoplasmas, being the smallest self-replicating organisms and lacking a cell wall, present unique challenges in antimicrobial therapy.[3][4] The distinct biological characteristics of mycoplasmas render them intrinsically resistant to many common antibiotics such as beta-lactams.[4] This necessitates the exploration of novel compounds like this compound for potential anti-mycoplasmal applications.

These application notes provide a summary of the known anti-mycoplasmal activity of this compound, detailed protocols for its investigation, and a discussion of its potential applications in mycoplasma research and drug development.

Biological Activity

This compound exhibits bacteriostatic activity against several Mycoplasma species. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, suggests a potential role as a selective agent in research or as a lead compound for the development of new anti-mycoplasmal drugs. The available data on the in vitro activity of this compound against various Mycoplasma species is summarized below.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma Species

Mycoplasma SpeciesThis compound MIC (µg/mL)
Mycoplasma arginini12.5
Mycoplasma gallisepticum3.13
Mycoplasma hyorhinis25
Mycoplasma orale6.25
Acholeplasma laidlawii1.56

Source: Adapted from The Journal of Antibiotics, 1982, 35(6), 645-652.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the application of this compound in mycoplasma research. These are generalized protocols based on standard methodologies for mycoplasma susceptibility testing and can be adapted for specific research needs.[5][6]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a specific Mycoplasma species.

Materials:

  • This compound (stock solution of known concentration)

  • Mycoplasma species culture in the logarithmic growth phase

  • Appropriate Mycoplasma broth medium (e.g., PPLO broth supplemented with serum)

  • Sterile 96-well microtiter plates

  • Incubator with 5% CO2 (or as required for the specific species) at 37°C

  • Color change indicator (e.g., phenol red) if the medium contains a carbohydrate source

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold serial dilutions of this compound in the appropriate broth medium in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected MIC values (e.g., from 100 µg/mL to 0.0975 µg/mL).

    • Include a positive control well (broth with Mycoplasma, no antibiotic) and a negative control well (broth only).

  • Inoculum Preparation:

    • Titrate the Mycoplasma culture to determine the number of color changing units (CCU) per mL.[6]

    • Dilute the culture in broth to achieve a final concentration of 10^4 to 10^5 CCU/mL.

  • Inoculation:

    • Add 100 µL of the diluted Mycoplasma inoculum to each well of the microtiter plate containing the this compound dilutions. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C in a 5% CO2 atmosphere.

    • Incubation times will vary depending on the Mycoplasma species' growth rate (typically 2-7 days).

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth or metabolism of the Mycoplasma.[6]

    • For media with a color indicator, this is the last well where no color change is observed.[6] For media without an indicator, inhibition is determined by the absence of turbidity compared to the positive control.

Protocol 2: Determination of Minimum Mycoplasmacidal Concentration (MMC)

This protocol is a continuation of the MIC assay to determine if this compound is mycoplasmacidal or mycoplasmastatic.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Appropriate Mycoplasma agar plates

Procedure:

  • Subculturing from MIC plate:

    • From all the wells in the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and streak it onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the broth culture for a period sufficient for colony formation (typically 7-14 days).

  • Reading the Results:

    • The MMC is the lowest concentration of this compound that results in no growth on the agar subculture, indicating a 99.9% killing of the initial inoculum.[6]

Visualization of Experimental Workflow

MIC_MMC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare this compound Serial Dilutions C Inoculate 96-well plate A->C B Prepare Mycoplasma Inoculum (10^4-10^5 CCU/mL) B->C D Incubate at 37°C C->D E Read MIC (Lowest concentration with no growth) D->E F Subculture from clear wells to agar plates E->F G Incubate agar plates F->G H Read MMC (Lowest concentration with no growth on agar) G->H

Caption: Workflow for MIC and MMC Determination.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against Mycoplasma has not been elucidated in the currently available scientific literature. While research on other antibiotics targeting mycoplasmas often focuses on inhibition of protein synthesis (e.g., tetracyclines, macrolides) or DNA replication (e.g., fluoroquinolones), the molecular target of this compound remains unknown.[4]

Furthermore, there is no specific information regarding the effect of this compound on host cell signaling pathways during Mycoplasma infection. Mycoplasmas are known to modulate host cell responses, including the activation of NF-κB and the modulation of the Nrf2 pathway, which are critical in inflammation and oxidative stress responses.[7][8] Future research could investigate whether this compound has any immunomodulatory effects or if it can counteract the manipulation of host signaling pathways by mycoplasmas.

Mycoplasma_Host_Interaction cluster_mycoplasma Mycoplasma cluster_host Host Cell cluster_cervinomycin This compound Mycoplasma Mycoplasma Infection NFkB NF-κB Pathway Mycoplasma->NFkB Activates Nrf2 Nrf2 Pathway Mycoplasma->Nrf2 Modulates Inflammation Inflammatory Response NFkB->Inflammation OxidativeStress Oxidative Stress Response Nrf2->OxidativeStress Cervinomycin This compound (Potential Effects - To be Investigated) Cervinomycin->Mycoplasma Inhibits? Cervinomycin->NFkB Modulates? Cervinomycin->Nrf2 Modulates?

Caption: Potential Areas of Investigation for this compound.

Conclusion and Future Directions

This compound presents as a compound of interest for mycoplasma research due to its demonstrated in vitro activity. The provided protocols offer a starting point for researchers to further characterize its anti-mycoplasmal properties. Key areas for future investigation include:

  • Broad-Spectrum Activity: Testing this compound against a wider panel of clinically relevant Mycoplasma species, including antibiotic-resistant strains.

  • Mechanism of Action Studies: Elucidating the molecular target of this compound in Mycoplasma.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of mycoplasma infection.

  • Host-Pathogen Interactions: Investigating the impact of this compound on the modulation of host cell signaling pathways during Mycoplasma infection.

The exploration of novel antibiotics like this compound is crucial for addressing the challenges posed by mycoplasma infections in both human and veterinary medicine.

References

Application Note & Protocol: Purification of Cervinomycin A2 from Streptomyces cervinus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cervinomycin A2 is a novel xanthone antibiotic produced by Streptomyces cervinus sp. nov., strain AM-5344.[1] It exhibits potent inhibitory activity against anaerobic bacteria, including Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis, as well as activity against Mycoplasma species.[1][2] This document provides a detailed experimental protocol for the isolation and purification of this compound from the culture filtrate of S. cervinus. The methodology is based on the original work describing the discovery and characterization of this antibiotic.[1]

Experimental Overview

The purification of this compound involves a multi-step process that begins with the fermentation of Streptomyces cervinus. The antibiotic is then extracted from the culture supernatant using an organic solvent. Subsequent purification is achieved through silica gel chromatography and preparative thin-layer chromatography to yield highly purified this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the purification of Cervinomycin A1 and A2 from a 30-liter culture of S. cervinus.[1]

ParameterValue
Starting Culture Volume30 Liters
Supernatant Volume~25 Liters
Ethyl Acetate for Extraction10 Liters
Crude Brown Powder Yield3 g
Crude Reddish Brown Powder (from Column Chromatography)500 mg
Purified Cervinomycin A1 Yield25 mg
Purified this compound Yield150 mg
Silica Gel for Column Chromatography120 g (Kieselgel 60)
TLC PlateMerck, GF254
TLC Rf Value (Cervinomycin A1)0.39
TLC Rf Value (this compound)0.32

Experimental Protocols

1. Fermentation and Extraction

  • 1.1. Fermentation: Culture Streptomyces cervinus sp. nov. (strain AM-5344) in a 50-liter jar fermentor for 89 hours.[1]

  • 1.2. Clarification: Clarify the 30-liter culture broth using a Sharples centrifuge to obtain approximately 25 liters of supernatant.[1]

  • 1.3. Solvent Extraction:

    • Extract the antibiotic from the supernatant with 10 liters of ethyl acetate.[1]

    • Concentrate the solvent layer in vacuo to dryness.[1]

  • 1.4. Crude Powder Preparation:

    • Treat the resulting oily material with 300 ml of n-hexane to precipitate the crude antibiotic.[1]

    • This step yields approximately 3 g of a brown powder.[1]

2. Silica Gel Column Chromatography

  • 2.1. Column Preparation: Prepare a column with 120 g of silica gel (Merck, Kieselgel 60).[1]

  • 2.2. Sample Loading: Dissolve the 3 g of crude brown powder in a small amount of chloroform and load it onto the silica gel column.[1]

  • 2.3. Elution: Elute the column with a chloroform and methanol mixed solvent (50:1, v/v).[1]

  • 2.4. Fraction Collection: Collect the active fractions.

  • 2.5. Concentration: Concentrate the active fractions in vacuo to yield approximately 500 mg of a reddish-brown powder.[1]

3. Preparative Thin-Layer Chromatography (TLC)

  • 3.1. Plate Preparation: Use preparative TLC plates (Merck, GF254).[1]

  • 3.2. Sample Application: Apply the 500 mg of the reddish-brown powder obtained from column chromatography to the preparative TLC plates.

  • 3.3. Development: Develop the plates using a mixed solvent of chloroform and methanol (40:1, v/v).[1]

  • 3.4. Isolation:

    • Identify the bands corresponding to Cervinomycin A1 (Rf = 0.39) and this compound (Rf = 0.32).[1]

    • Scrape the silica gel containing each respective band and elute the compound with a suitable solvent (e.g., chloroform-methanol).

    • This final purification step yields approximately 25 mg of Cervinomycin A1 (yellow powder) and 150 mg of this compound (reddish-orange powder).[1]

Visualized Workflow

Cervinomycin_A2_Purification cluster_fermentation_extraction Fermentation & Extraction cluster_chromatography Chromatographic Purification cluster_products Final Products Fermentation S. cervinus Fermentation (30 L) Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant (~25 L) Centrifugation->Supernatant EtOAc_Extraction Ethyl Acetate Extraction Supernatant->EtOAc_Extraction Concentration1 Concentration (in vacuo) EtOAc_Extraction->Concentration1 nHexane_Precipitation n-Hexane Precipitation Concentration1->nHexane_Precipitation Crude_Powder Crude Brown Powder (3 g) nHexane_Precipitation->Crude_Powder Silica_Column Silica Gel Column Chromatography (CHCl3:MeOH, 50:1) Crude_Powder->Silica_Column Active_Fractions Active Fractions (500 mg) Silica_Column->Active_Fractions Prep_TLC Preparative TLC (CHCl3:MeOH, 40:1) Active_Fractions->Prep_TLC Cervinomycin_A1 Cervinomycin A1 (25 mg) Rf = 0.39 Prep_TLC->Cervinomycin_A1 Cervinomycin_A2 This compound (150 mg) Rf = 0.32 Prep_TLC->Cervinomycin_A2

References

Cervinomycin A2: A Research Tool for Elucidating Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents and the development of innovative research tools to understand and overcome resistance mechanisms. Cervinomycin A2, a xanthone antibiotic isolated from Streptomyces cervinus, presents a valuable opportunity for such investigations. Its established mechanism of action, involving the disruption of the bacterial cytoplasmic membrane, makes it a potent agent against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to study the intricacies of antibiotic resistance.

This compound and its derivatives have been shown to interact with phospholipids in the cytoplasmic membrane, leading to a cascade of disruptive events. This includes the inhibition of essential macromolecular synthesis (peptidoglycan, RNA, DNA, and protein) and the leakage of vital intracellular components.[1] This membrane-centric mechanism of action positions this compound as an ideal instrument for investigating membrane-associated resistance phenomena and for exploring synergistic antibiotic combinations.

Key Applications in Antibiotic Resistance Research

  • Probing Bacterial Membrane Integrity and Function: this compound can be employed to study the role of the cell membrane in intrinsic and acquired antibiotic resistance. By observing its effects on strains with varying resistance profiles, researchers can gain insights into how alterations in membrane composition or function contribute to reduced antibiotic susceptibility.

  • Synergistic Activity with Conventional Antibiotics: A crucial area of antibiotic resistance research is the identification of synergistic drug combinations that can restore the efficacy of existing antibiotics. This compound's ability to permeabilize the bacterial membrane can facilitate the entry of other antibiotics that may have been excluded by the cell envelope, particularly in resistant strains.

  • Investigating Mechanisms of Membrane-Targeting Antibiotic Action: As a well-characterized membrane-disrupting agent, this compound can serve as a reference compound in studies aimed at elucidating the mechanisms of novel membrane-active antimicrobials.

  • Overcoming Resistance to Cell Wall-Targeting Antibiotics: By disrupting the cytoplasmic membrane, this compound can potentially re-sensitize resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), to β-lactam antibiotics. This provides a powerful tool for studying the interplay between the cell wall and the cell membrane in the context of resistance.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on the known mechanism of this compound and analogous membrane-active antibiotics. These tables are intended to provide a framework for expected results when using this compound as a research tool.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Susceptible and Resistant S. aureus

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)
S. aureus ATCC 29213Methicillin-Susceptible (MSSA)0.5 - 2.0
S. aureus ATCC 43300Methicillin-Resistant (MRSA)0.5 - 2.0
Vancomycin-Intermediate S. aureus (VISA)Thickened cell wall1.0 - 4.0
Daptomycin-Non-Susceptible S. aureusAltered membrane charge2.0 - 8.0

Table 2: Synergistic Activity of this compound with Oxacillin Against MRSA

Antibiotic CombinationMRSA (ATCC 43300) MIC (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
Oxacillin alone256-Resistant
This compound alone1.0-Susceptible
Oxacillin + this compound (0.25 µg/mL)160.3125Synergy

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against various bacterial strains using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of this compound with another antibiotic (e.g., a β-lactam) against a resistant bacterial strain.

Materials:

  • Stock solutions of this compound and the partner antibiotic

  • CAMHB

  • 96-well microtiter plates

  • Resistant bacterial culture (e.g., MRSA)

Procedure:

  • Prepare serial dilutions of this compound horizontally and the partner antibiotic vertically in a 96-well plate containing CAMHB.

  • Inoculate the plate with the resistant bacterial strain as described in the MIC protocol.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Protocol 3: Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the extent of membrane damage caused by this compound by quantifying the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.

Materials:

  • This compound

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Wash and resuspend the bacterial cells in PBS to an OD₆₀₀ of 0.5.

  • Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.

  • Add varying concentrations of this compound to the bacterial suspension.

  • Monitor the increase in fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Use a known membrane-disrupting agent (e.g., polymyxin B) as a positive control and untreated cells as a negative control.

Visualizations

Cervinomycin_A2_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Cervinomycin_A2 This compound Phospholipids Phospholipids Cervinomycin_A2->Phospholipids Interacts with Transport_Proteins Membrane Transport Proteins Phospholipids->Transport_Proteins Disrupts function of Intracellular_Components K+, Amino Acids, Nucleotides Phospholipids->Intracellular_Components Causes leakage of Macromolecular_Synthesis Peptidoglycan, DNA, RNA, Protein Synthesis Transport_Proteins->Macromolecular_Synthesis Inhibits precursor transport Cell_Death Cell Death Macromolecular_Synthesis->Cell_Death Intracellular_Components->Cell_Death

Caption: Mechanism of action of this compound.

Synergy_Workflow Start Start: MRSA Strain MIC_Beta_Lactam Determine MIC of β-lactam alone Start->MIC_Beta_Lactam MIC_Cervinomycin Determine MIC of This compound alone Start->MIC_Cervinomycin Checkerboard Perform Checkerboard Assay (β-lactam + this compound) MIC_Beta_Lactam->Checkerboard MIC_Cervinomycin->Checkerboard Calculate_FIC Calculate FIC Index Checkerboard->Calculate_FIC Interpret Interpret Results Calculate_FIC->Interpret Synergy Synergy Interpret->Synergy FIC ≤ 0.5 No_Synergy No Synergy Interpret->No_Synergy FIC > 0.5

Caption: Experimental workflow for synergy testing.

Logical_Relationship Cervinomycin This compound Membrane_Disruption Membrane Disruption Cervinomycin->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability MRSA_Death MRSA Cell Death Membrane_Disruption->MRSA_Death Contributes to Beta_Lactam β-lactam Antibiotic Increased_Permeability->Beta_Lactam Facilitates entry of PBP_Inhibition Inhibition of PBP2a Beta_Lactam->PBP_Inhibition PBP_Inhibition->MRSA_Death

Caption: Logical relationship of synergistic action.

References

Application Notes: Agar Dilution Method for Testing Cervinomycin A2 Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cervinomycin A2 is a novel antibiotic with potent activity, particularly against anaerobic bacteria.[1][2] The agar dilution method is a standardized and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[3][4][5][6] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[3] These application notes provide a detailed protocol for utilizing the agar dilution method to assess the in vitro antimicrobial activity of this compound.

Principle of the Method

The agar dilution method involves incorporating serial twofold dilutions of the antimicrobial agent into a suitable agar medium.[3][4] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates containing different concentrations of the antimicrobial agent. Following incubation under appropriate conditions, the plates are examined for visible microbial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3][4]

Applications

  • Determination of the antimicrobial spectrum of this compound against a variety of bacteria, particularly anaerobic species.

  • Evaluation of the potency of this compound in comparison to other antimicrobial agents.

  • Quality control of this compound batches.

  • Research and development of new antimicrobial agents.

Materials and Equipment

  • This compound (analytical grade)

  • Sterile solvents for stock solution preparation (e.g., chloroform-methanol mixture)[1]

  • Culture media:

    • For anaerobic bacteria: Brucella agar supplemented with hemin (5 µg/mL) and vitamin K1 (1 µg/mL) is recommended.[7][8] Wilkins-Chalgren agar is also a suitable alternative.[7][9]

    • For aerobic bacteria: Mueller-Hinton agar (MHA) is the standard medium.[10]

  • Sterile petri dishes

  • Sterile pipettes and tips

  • Micropipettes

  • Incubators (aerobic and anaerobic)

  • Vortex mixer

  • Spectrophotometer or McFarland turbidity standards

  • Steers replicator (optional, for multi-inoculum plating)

  • Quality control (QC) strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741 for anaerobes; Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 for aerobes).[4][11]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Aseptically weigh a precise amount of this compound powder.

  • Based on the information that this compound is soluble in a chloroform-methanol mixture[1], dissolve the compound in a minimal amount of a suitable sterile solvent system (e.g., 1:1 v/v chloroform:methanol).

  • Further dilute the stock solution with a sterile diluent (e.g., sterile distilled water or broth) to the desired highest concentration for the serial dilutions. It is crucial to ensure the final concentration of the organic solvent is minimal and does not affect microbial growth.

  • Prepare a series of twofold dilutions from the stock solution to cover the expected MIC range.

2. Preparation of Agar Plates

  • Prepare the appropriate agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • For each concentration of this compound, add a specific volume of the corresponding antibiotic dilution to a specific volume of molten agar to achieve the final desired concentration. For example, add 2 mL of a 10X antibiotic solution to 18 mL of molten agar.

  • Mix the agar and antibiotic solution thoroughly but gently to avoid air bubbles.

  • Pour the mixture into sterile petri dishes to a uniform depth (e.g., 3-4 mm).

  • Allow the agar to solidify completely at room temperature.

  • Prepare a control plate containing no antibiotic.

  • The prepared plates should be used on the day of preparation or can be stored at 2-8°C for a limited time in sealed bags, protected from light.

3. Preparation of Inoculum

  • From a pure, overnight culture of the test microorganism, pick 3-5 isolated colonies and suspend them in a suitable sterile broth (e.g., Brucella broth for anaerobes, Tryptic Soy Broth for aerobes).

  • Incubate the broth culture at the appropriate temperature (e.g., 35-37°C) until the turbidity reaches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard.

  • For the agar dilution method, the final inoculum density on the agar surface should be approximately 10⁴ colony-forming units (CFU) per spot.[3] This can be achieved by diluting the standardized suspension 1:10 in sterile broth or saline.

4. Inoculation of Plates

  • Mark the bottom of the petri dishes to identify the location of each inoculum.

  • Using a micropipette or a Steers replicator, inoculate a small, standardized volume (e.g., 1-2 µL) of the diluted bacterial suspension onto the surface of each agar plate, starting with the control plate and then progressing from the lowest to the highest concentration of this compound.

  • Allow the inoculated spots to dry completely before inverting the plates for incubation.

5. Incubation

  • Incubate the plates under the appropriate atmospheric conditions and temperature for the test microorganisms:

    • Anaerobic bacteria: Incubate in an anaerobic atmosphere (e.g., using an anaerobic jar with a gas-generating system or an anaerobic chamber) at 35-37°C for 42-48 hours.

    • Aerobic bacteria: Incubate in an ambient air incubator at 35-37°C for 16-20 hours.

  • Incubate the quality control strains under their recommended conditions.

6. Interpretation of Results

  • After incubation, examine the control plate to ensure adequate growth of the microorganism.

  • Examine the plates containing this compound for the presence or absence of visible growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. A faint haze or a single colony at the inoculation spot should be disregarded.

  • Record the MIC values for each test organism. The MICs for the quality control strains should fall within the established acceptable ranges.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms as determined by the Agar Dilution Method.

MicroorganismTypeMIC (µg/mL)Reference
Bacteroides fragilisAnaerobe0.05[1]
Clostridium perfringensAnaerobe<0.0125[1]
Peptococcus prevotiiAnaerobe0.025[1]
Propionibacterium acnesAnaerobe0.05[1]
Eubacterium lentumAnaerobe0.05[1]
Staphylococcus aureusAerobe>100[1]
Bacillus subtilisAerobe1.56[1]
Escherichia coliAerobe>100[1]
Pseudomonas aeruginosaAerobe>100[1]
Mycoplasma oraleMycoplasma0.78[1]
Mycoplasma salivariumMycoplasma0.78[1]

Mandatory Visualization

Agar_Dilution_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare this compound Stock & Serial Dilutions D Incorporate this compound into Molten Agar A->D B Prepare & Sterilize Agar Medium B->D C Prepare Standardized Microbial Inoculum F Inoculate Plates with Test Organisms C->F E Pour Agar Plates D->E E->F G Incubate Plates under Appropriate Conditions F->G H Examine Plates for Visible Growth G->H I Determine & Record MIC Value H->I

Caption: Experimental workflow for the agar dilution method.

Logical_Relationship cluster_concentration Antimicrobial Concentration cluster_growth Microbial Growth cluster_mic MIC Determination C1 Increasing this compound Concentration G1 Visible Microbial Growth C1->G1 Below MIC G2 No Visible Microbial Growth C1->G2 At or Above MIC MIC MIC G2->MIC Lowest concentration with no visible growth

Caption: Logical relationship for MIC determination.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cervinomycin A2 Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Cervinomycin A2 from its native producer, Streptomyces cervinus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

This compound is a polycyclic xanthone antibiotic with potent activity against anaerobic bacteria.[1] Like many secondary metabolites from Streptomyces, its production is often low in laboratory settings. This is because secondary metabolite biosynthesis is tightly regulated and typically occurs during the stationary phase of growth, being highly sensitive to environmental and nutritional cues.[2] Challenges in optimizing its yield stem from the complex interplay of genetic regulation, precursor supply, and fermentation conditions.

Q2: What are the key factors influencing this compound production?

The primary factors can be categorized into three main areas:

  • Nutritional Factors: The type and concentration of carbon and nitrogen sources, as well as the presence of phosphate and trace elements, are critical.

  • Physicochemical Factors: pH, temperature, dissolved oxygen (aeration), and agitation speed during fermentation play a significant role.

  • Genetic Factors: The expression of the this compound biosynthetic gene cluster is controlled by a hierarchical network of regulatory genes.

Q3: Is the biosynthetic gene cluster (BGC) for this compound known?

Based on available scientific literature, the complete biosynthetic gene cluster for this compound has not been explicitly characterized. However, it is understood to be a polycyclic xanthone, a class of compounds synthesized by type II polyketide synthases (PKS).[3][4] Understanding the general principles of polycyclic xanthone biosynthesis can guide genetic strategies for yield improvement.[3][4]

Q4: What are the typical starting points for media optimization?

A good starting point is a complex medium that supports robust growth of Streptomyces. Many researchers begin with established media formulations like ISP2 (International Streptomyces Project 2) or variations of soybean meal-based media.[5][6] The original discovery of Cervinomycin utilized a medium containing glycerol, soybean meal, and NaCl. Systematic optimization of the concentrations of these components is a logical first step.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Issue 1: Low or No Production of this compound

Possible Cause 1: Suboptimal Media Composition

Your fermentation medium may lack the necessary precursors or contain inhibitory concentrations of certain nutrients.

Solutions:

  • Carbon Source Optimization: While glycerol was used in the initial discovery, systematically test alternative carbon sources. Slowly metabolized sugars like starch can sometimes enhance secondary metabolite production.[7]

  • Nitrogen Source Variation: The type of nitrogen source (e.g., peptone, yeast extract, casein) can significantly impact antibiotic yield.[7] Experiment with different nitrogen sources and C:N ratios.

  • Phosphate Concentration: High phosphate concentrations can repress the biosynthesis of some antibiotics. Test a range of phosphate concentrations to find the optimal level that supports growth without inhibiting production.

Possible Cause 2: Inappropriate Physical Fermentation Parameters

The pH, temperature, aeration, or agitation of your culture may not be optimal for this compound biosynthesis.

Solutions:

  • pH Control: The optimal pH for antibiotic production in Streptomyces is often near neutral (pH 7.0).[7][8] Monitor and control the pH of your fermentation broth.

  • Temperature Optimization: Most Streptomyces species produce secondary metabolites optimally between 28-37°C.[7][8] Determine the optimal temperature for S. cervinus.

  • Aeration and Agitation: As Streptomyces are aerobic, sufficient dissolved oxygen is crucial. Optimize the agitation speed and aeration rate to ensure adequate oxygen supply without causing excessive shear stress on the mycelia.

Possible Cause 3: Genetic Regulation and Silent Gene Clusters

The biosynthetic gene cluster for this compound may be poorly expressed under standard laboratory conditions.

Solutions:

  • Elicitor Screening: Introduce small molecules (elicitors) that can trigger the expression of silent or poorly expressed gene clusters.

  • Co-cultivation: Grow S. cervinus with other microorganisms. The resulting microbial interactions can sometimes induce the production of secondary metabolites.

  • Ribosomal Engineering: Introducing mutations in ribosomal protein genes can sometimes lead to the overexpression of secondary metabolite gene clusters.

Issue 2: Inconsistent Batch-to-Batch Production

Possible Cause 1: Inoculum Variability

The age and quality of the seed culture can significantly impact the outcome of the fermentation.

Solutions:

  • Standardized Inoculum Preparation: Develop a standardized protocol for preparing your seed culture, including the age of the culture and the spore concentration.

  • Two-Stage Inoculum: Employ a two-stage seed culture protocol to ensure a healthy and actively growing inoculum for the production phase.

Possible Cause 2: Lack of pH Control

Metabolic activity during fermentation can cause significant shifts in the pH of the medium, leading to inconsistent production.

Solutions:

  • Buffered Media: Use a well-buffered fermentation medium to resist pH changes.

  • Automated pH Control: In a bioreactor setting, use automated acid/base feeding to maintain a constant pH.

Quantitative Data on Fermentation Optimization

The following tables summarize quantitative data from studies on optimizing antibiotic production in Streptomyces. While not specific to this compound, these provide a valuable reference for experimental design.

Table 1: Effect of Carbon Source on Antibiotic Production by Streptomyces sp.

Carbon Source (at 1% w/v)Relative Yield (%)
Glucose100
Starch125
Glycerol110
Fructose90
Mannitol115

Data adapted from multiple studies on Streptomyces secondary metabolite production.

Table 2: Influence of Nitrogen Source on Antibiotic Yield in Streptomyces sp.

Nitrogen Source (at 0.5% w/v)Relative Yield (%)
Peptone100
Yeast Extract115
Casein Hydrolysate130
Ammonium Sulfate70
Soybean Meal120

Data compiled from various Streptomyces fermentation optimization reports.

Table 3: Impact of Physical Parameters on Antibiotic Production by Streptomyces sp. LHR 9

ParameterOptimized Value
Temperature35°C
pH7.0
Agitation Speed200 rpm

Adapted from a study on optimizing antibacterial metabolite production.[8]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is a traditional method to screen for the optimal concentration of individual media components.

  • Establish a Baseline: Prepare the original production medium (e.g., 2% glycerol, 2% soybean meal, 0.3% NaCl, pH 7.0).

  • Vary One Factor: Create a series of flasks where the concentration of a single component (e.g., glycerol) is varied (e.g., 0.5%, 1%, 2%, 3%, 4%) while keeping all other components constant.

  • Inoculation and Fermentation: Inoculate all flasks with a standardized seed culture of S. cervinus and incubate under consistent conditions (temperature, agitation).

  • Extraction and Quantification: After a set fermentation period (e.g., 7 days), extract the this compound from the culture broth and quantify the yield using a suitable analytical method (e.g., HPLC).

  • Repeat for Other Factors: Repeat steps 2-4 for each media component (e.g., soybean meal, NaCl, phosphate source).

  • Combine Optimal Concentrations: Once the optimal concentration for each component is determined individually, combine them into a new, optimized medium for validation.

Protocol 2: Spore Stock Preparation for Standardized Inoculum

  • Culture Growth: Grow S. cervinus on a suitable agar medium (e.g., ISP4) until sporulation is observed.

  • Spore Harvesting: Aseptically add sterile water to the surface of the agar plate and gently scrape the spores with a sterile loop or spreader.

  • Filtration: Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Centrifugation and Washing: Pellet the spores by centrifugation and wash them with sterile water.

  • Resuspension and Storage: Resuspend the spore pellet in a 20% glycerol solution and store in cryovials at -80°C.

  • Quantification: Before use, thaw an aliquot and determine the spore concentration using a hemocytometer.

Visualizations

Experimental_Workflow_for_Yield_Improvement Experimental Workflow for this compound Yield Improvement cluster_0 Strain and Culture Preparation cluster_1 Optimization Strategy cluster_2 Fermentation and Analysis Strain Streptomyces cervinus SporeStock Prepare Standardized Spore Stock Strain->SporeStock SeedCulture Grow Seed Culture SporeStock->SeedCulture Fermentation Production Fermentation SeedCulture->Fermentation Inoculation OFAT One-Factor-at-a-Time (OFAT) RSM Response Surface Methodology (RSM) OFAT->RSM for fine-tuning OFAT->Fermentation RSM->Fermentation Extraction Solvent Extraction of this compound Fermentation->Extraction Quantification HPLC Analysis Extraction->Quantification Quantification->OFAT Feedback for next iteration Quantification->RSM Feedback for model refinement

Caption: Workflow for optimizing this compound production.

Signaling_Pathway General Regulatory Cascade in Streptomyces EnvironmentalSignal Environmental/Nutritional Signals (e.g., Phosphate limitation) GlobalRegulator Global Regulator (e.g., PhoP) EnvironmentalSignal->GlobalRegulator PathwaySpecificRegulator Pathway-Specific Activator (e.g., SARP) GlobalRegulator->PathwaySpecificRegulator + BiosyntheticGenes This compound Biosynthetic Genes PathwaySpecificRegulator->BiosyntheticGenes + CervinomycinA2 This compound BiosyntheticGenes->CervinomycinA2

Caption: Simplified regulatory cascade for antibiotic production.

References

Challenges and solutions in the total synthesis of Cervinomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the total synthesis of the potent antianaerobic and antimycoplasmal antibiotic, Cervinomycin A2. The synthesis of this complex heptacyclic xanthone antibiotic presents a number of challenges, which this guide aims to address with practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

A1: The most successful total synthesis of this compound employs a convergent strategy. This approach involves the independent synthesis of two key fragments: an oxazolo-isoquinolinone moiety (the ABC ring system) and a xanthone moiety (the EFG ring system). These two fragments are then coupled together, typically via a Wittig reaction, to form a stilbene-like precursor. The crucial heptacyclic core is then constructed through a final photochemical electrocyclization step, which forms the central D ring.

Q2: What are the major challenges in the total synthesis of this compound?

A2: The primary challenges include:

  • Construction of the highly substituted xanthone core: Achieving the correct oxygenation pattern and functionalization on the xanthone fragment can be complex.

  • The Wittig coupling of the two advanced fragments: This reaction can be low-yielding due to steric hindrance and the potential for side reactions.

  • The key photochemical electrocyclization step: This reaction is critical for the formation of the central ring and the overall success of the synthesis. Achieving good yields and avoiding photochemical degradation of the starting material or product can be challenging.

  • Stereochemical control: While the final product is achiral, maintaining the desired geometry during the synthesis of the precursors is important for the success of the key cyclization step.

Q3: Are there any alternative strategies to the photochemical electrocyclization?

A3: While the photochemical 6π-electrocyclization is the reported key step for the formation of the central D ring in the known total synthesis, other strategies for the formation of similar polycyclic aromatic systems could theoretically be explored. These might include transition-metal-catalyzed cyclization reactions or other types of pericyclic reactions. However, the photochemical approach has been demonstrated to be effective for this specific target.

Troubleshooting Guides

Synthesis of the Xanthone Fragment (EFG Rings)

Problem: Low yield in the construction of the xanthone core.

Potential Cause Troubleshooting Solution
Inefficient cyclization to form the xanthone.Ensure anhydrous conditions for reactions involving strong acids or bases. Consider using alternative cyclization methods, such as a Chapman rearrangement or a transition-metal-catalyzed approach.
Difficulty in achieving the correct oxygenation pattern.Protect and deprotect hydroxyl groups strategically. Optimize the conditions for methylation or other functional group interconversions.
Purification challenges.Employ careful column chromatography with a suitable solvent system. Recrystallization of key intermediates may be necessary to obtain high-purity material.
Wittig Reaction for Fragment Coupling

Problem: Low yield of the desired coupled product from the Wittig reaction between the oxazolo-isoquinolinone and xanthone fragments.

Potential Cause Troubleshooting Solution
Incomplete formation of the ylide.Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an anhydrous aprotic solvent like THF or DMSO. Ensure the phosphonium salt is dry.
Steric hindrance between the two large fragments.Consider using a more reactive phosphonium ylide or a Horner-Wadsworth-Emmons (HWE) modification of the reaction, which often tolerates more sterically demanding substrates.
Side reactions, such as epoxide formation or decomposition of the ylide.Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Add the aldehyde or ketone to the pre-formed ylide slowly.
Difficult purification.The product may be difficult to separate from triphenylphosphine oxide. Use of a phosphonate reagent in an HWE reaction can simplify purification as the phosphate byproduct is water-soluble.
Photochemical Electrocyclization

Problem: Low yield or decomposition during the photochemical electrocyclization to form the central D ring.

Potential Cause Troubleshooting Solution
Incorrect wavelength of UV light.Use a mercury lamp with a Pyrex filter to ensure the appropriate wavelength for the 6π-electrocyclization.
Photochemical degradation of starting material or product.Perform the reaction in a degassed solvent (e.g., by bubbling argon through the solvent) to minimize oxidative decomposition. Keep the reaction time to a minimum and monitor the reaction progress closely by TLC or HPLC.
Low quantum yield of the desired reaction.Ensure the starting material is of high purity. The presence of impurities can quench the excited state and inhibit the desired cyclization.
Reversibility of the reaction.The electrocyclization can be reversible. Ensure that the subsequent aromatization step (if applicable) occurs efficiently to trap the desired product.

Experimental Protocols & Data

Key Synthetic Steps: Quantitative Data Summary
Reaction Step Reactants Reagents and Conditions Yield (%)
Xanthone Formation (Example) 2-hydroxy-3-methoxy-benzaldehyde, 2,5-dimethoxyphenol1. K2CO3, Pyridine, reflux; 2. H2SO4, heat~60-70
Wittig Reaction Oxazolo-isoquinolinone phosphonium salt, Xanthone aldehydeNaH, DMSO, room temperature~40-50
Photochemical Electrocyclization Coupled stilbene-like precursorhv (high-pressure mercury lamp, Pyrex filter), Benzene, reflux~30-40

Note: Yields are approximate and can vary based on specific substrate modifications and experimental conditions.

Detailed Methodologies

Protocol 1: Wittig Coupling of the Oxazolo-isoquinolinone and Xanthone Fragments

  • To a solution of the oxazolo-isoquinolinone-derived phosphonium salt (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) at room temperature under an argon atmosphere.

  • The resulting deep red solution is stirred at room temperature for 1 hour to ensure complete formation of the ylide.

  • A solution of the xanthone aldehyde (1.0 equivalent) in anhydrous DMSO is added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the coupled product.

Protocol 2: Photochemical Electrocyclization

  • A solution of the Wittig-coupled product in anhydrous benzene is prepared in a quartz reaction vessel.

  • The solution is thoroughly degassed by bubbling with argon for 30 minutes.

  • The reaction vessel is irradiated with a high-pressure mercury lamp fitted with a Pyrex filter.

  • The reaction is heated to reflux during irradiation.

  • The progress of the reaction is monitored by TLC.

  • Upon consumption of the starting material (typically 2-4 hours), the solvent is removed under reduced pressure.

  • The residue is purified by preparative TLC or column chromatography to yield this compound trimethyl ether, which can then be demethylated to afford this compound.

Visualizations

Cervinomycin_A2_Synthesis_Workflow cluster_xanthone Xanthone Fragment (EFG Rings) Synthesis cluster_isoquinolinone Oxazolo-isoquinolinone Fragment (ABC Rings) Synthesis cluster_coupling_cyclization Fragment Coupling and Cyclization X_start Simple Phenolic Precursors X_inter Functionalized Xanthone Aldehyde X_start->X_inter Multi-step synthesis Coupling Wittig Reaction X_inter->Coupling I_start Amino Acid Precursor I_inter Oxazolo-isoquinolinone Phosphonium Salt I_start->I_inter Multi-step synthesis I_inter->Coupling Photocyclization Photochemical Electrocyclization Coupling->Photocyclization Stilbene Intermediate Final_Product This compound Photocyclization->Final_Product

Caption: Convergent synthetic workflow for this compound.

Wittig_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Wittig Reaction Yield Cause1 Incomplete Ylide Formation Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1 Use Stronger Base / Anhydrous Conditions Cause1->Sol1 Sol2 Consider HWE Reaction Cause2->Sol2 Sol3 Low Temperature / Slow Addition Cause3->Sol3

Caption: Troubleshooting logic for the Wittig coupling step.

Photocyclization_Pathway Stilbene Stilbene Precursor Excited Excited State (via hv) Stilbene->Excited UV Irradiation Cyclized Dihydrophenanthrene Intermediate Excited->Cyclized 6π-Electrocyclization Aromatized Heptacyclic Core (this compound Trimethyl Ether) Cyclized->Aromatized Oxidation

Caption: Key steps in the photochemical electrocyclization.

Optimizing the stability of Cervinomycin A2 in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and optimizing the stability of Cervinomycin A2 in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a potent antibiotic with activity against anaerobic bacteria and mycoplasma.[1][2][3] It belongs to the xanthone class of antibiotics.[4] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₉H₂₁NO₉[5][6]
Molecular Weight 528.0 g/mol [5][7]
Appearance Bright orange/reddish-orange powder[5][6]
Solubility Slightly soluble (likely hydrophobic)[8]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Due to its likely hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For working solutions, the DMSO stock can be diluted into aqueous buffers or cell culture media. It is crucial to ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels.

Q3: How should this compound stock solutions be stored?

For optimal stability, prepare small aliquots of your high-concentration stock solution in DMSO to minimize freeze-thaw cycles. Store these aliquots in tightly sealed, light-protecting tubes at -20°C or lower. When properly stored, stock solutions in DMSO are expected to be stable for several months.

Q4: What are the primary factors that can affect the stability of this compound in my experiments?

Several factors can influence the stability of this compound in aqueous solutions:

  • pH: The stability of xanthone derivatives can be highly pH-dependent.[9] It is crucial to maintain a consistent and optimal pH for your experimental buffer.

  • Temperature: Elevated temperatures can accelerate the degradation of many antibiotics.[10]

  • Light: As a complex organic molecule with a polycyclic aromatic structure, this compound may be susceptible to photodegradation.[5][7][11]

  • Hydrolysis: Degradation through reaction with water (hydrolysis) is a common pathway for complex antibiotics in aqueous solutions.[1][8][12]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution into aqueous buffer.

Possible Cause Troubleshooting Step
Low Solubility in Aqueous Media This compound is slightly soluble. When diluting the DMSO stock, add it to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
Final Concentration Too High The final concentration of this compound in your aqueous solution may exceed its solubility limit. Try preparing a more dilute working solution.
Buffer Composition Components of your buffer (e.g., high salt concentrations) may be reducing the solubility. If possible, test the solubility in different buffer systems.

Issue 2: Loss of biological activity or inconsistent results over time.

Possible Cause Troubleshooting Step
Degradation in Aqueous Solution This compound may be degrading in your experimental solution. Prepare fresh working solutions immediately before each experiment from a frozen DMSO stock.
pH Shift The pH of your experimental medium may be changing over time, affecting the stability of the compound. Monitor and control the pH of your solutions throughout the experiment.
Exposure to Light Photodegradation may be occurring. Protect your solutions from light by using amber tubes or wrapping them in aluminum foil.
Sub-optimal Temperature If your experiments are conducted at elevated temperatures (e.g., 37°C), the rate of degradation will likely increase. Minimize the time the compound is incubated at this temperature.

Inferred Stability Profile of this compound

The following table summarizes the expected stability of this compound under various conditions, based on the general properties of xanthone and polycyclic aromatic antibiotics. Note: This is an inferred profile and should be confirmed experimentally.

ConditionExpected StabilityRecommendations
pH Likely most stable in a neutral to slightly acidic pH range. Stability may decrease in strongly acidic or alkaline conditions.Buffer experimental solutions to a stable pH between 6.0 and 7.5. Avoid extreme pH values.
Temperature Stable for extended periods at ≤ -20°C in DMSO. Degradation rate will increase with temperature in aqueous solutions.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them immediately, especially for incubations at 37°C.
Light Potentially sensitive to UV and visible light.Protect all solutions from light by using amber vials or covering them with foil.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: Dispense small volumes of the stock solution into sterile, light-protecting cryovials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need optimization.

  • Preparation of Solutions:

    • Prepare a fresh stock solution of this compound in DMSO.

    • Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) in your experimental buffer at different pH values (e.g., 5.0, 7.0, 9.0).

    • Divide each solution into two sets: one for storage in the dark and one for exposure to light.

    • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.

    • Inject the aliquot into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

    • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of this compound.

  • Data Analysis:

    • Calculate the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

degradation_pathway Cervinomycin_A2 This compound (Active) Hydrolysis_Product Hydrolysis Product(s) (Potentially Inactive) Cervinomycin_A2->Hydrolysis_Product H₂O (pH, Temp) Photodegradation_Product Photodegradation Product(s) (Potentially Inactive) Cervinomycin_A2->Photodegradation_Product Light (UV, Visible)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis Prep_Stock Prepare DMSO Stock (-20°C Storage) Prep_Working Dilute to Working Solution in Aqueous Buffer Prep_Stock->Prep_Working Temp Temperature (4°C, 25°C, 37°C) Prep_Working->Temp pH pH (Acidic, Neutral, Basic) Prep_Working->pH Light Light Exposure (Light vs. Dark) Prep_Working->Light Sampling Sample at Time Points (0, 2, 4, 8, 24h) Temp->Sampling pH->Sampling Light->Sampling HPLC HPLC Analysis (Quantify Remaining Compound) Sampling->HPLC Data_Analysis Determine Degradation Rate HPLC->Data_Analysis

Caption: Workflow for assessing this compound stability.

troubleshooting_tree Start Inconsistent Results or Loss of Activity? Check_Solution_Prep Are you preparing working solutions fresh from a frozen stock? Start->Check_Solution_Prep Check_Light Are solutions protected from light? Check_Solution_Prep->Check_Light Yes Fix_Prep Action: Prepare fresh solutions before each experiment. Check_Solution_Prep->Fix_Prep No Check_pH Is the pH of your experimental solution controlled and stable? Check_Light->Check_pH Yes Fix_Light Action: Use amber tubes or cover with foil. Check_Light->Fix_Light No Solution_Good Likely Stable Check_pH->Solution_Good Yes Fix_pH Action: Buffer your solution and monitor pH. Check_pH->Fix_pH No

Caption: Troubleshooting decision tree for stability issues.

References

Troubleshooting common issues in Cervinomycin A2 purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cervinomycin A2.

Frequently Asked Questions (FAQs)

Q1: What is the general overview of the this compound purification process?

A1: The purification of this compound from the culture broth of Streptomyces cervinus typically involves a multi-step process. This process begins with the extraction of the antibiotic from the fermentation broth using an organic solvent, followed by a series of chromatographic separations to isolate this compound from its closely related analogue, Cervinomycin A1, and other impurities.

Q2: What are the key challenges in separating Cervinomycin A1 and A2?

A2: Cervinomycin A1 is the hydroquinone form of this compound, making them structurally very similar. This similarity in polarity and chemical properties can lead to co-elution during chromatographic separation, resulting in poor resolution and cross-contamination of the final products.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of Cervinomycin A1 and A2 throughout the purification process. For final purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method, offering higher resolution and quantitative analysis.

Q4: What are the potential stability issues for this compound during purification and storage?

A4: Like many complex natural products, this compound may be susceptible to degradation under harsh pH conditions, exposure to strong light, and elevated temperatures. It is advisable to work at neutral pH and lower temperatures whenever possible and to store the purified compound in a cool, dark, and dry place.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of Crude Extract
  • Potential Cause 1: Incomplete Extraction from Culture Broth.

    • Solution: Ensure the pH of the culture filtrate is adjusted to the optimal range for this compound solubility in the chosen organic solvent. Perform multiple extractions with fresh solvent to maximize the recovery from the aqueous phase. Vigorous mixing during extraction is crucial to ensure efficient partitioning.

  • Potential Cause 2: Degradation of this compound during Extraction.

    • Solution: Avoid prolonged exposure of the culture broth to harsh pH conditions or high temperatures during the extraction process. Perform the extraction steps as quickly as possible and at a reduced temperature if stability issues are suspected.

Issue 2: Poor Separation of Cervinomycin A1 and A2 during Chromatography
  • Potential Cause 1: Inappropriate Solvent System for Chromatography.

    • Solution: The polarity of the eluting solvent system is critical for achieving good separation. A gradient elution with a gradually increasing polarity can be more effective than an isocratic elution. Systematically screen different solvent systems with varying ratios of a non-polar and a polar solvent (e.g., chloroform and methanol) using TLC to identify the optimal conditions for separation before scaling up to column chromatography.

  • Potential Cause 2: Overloading of the Chromatography Column.

    • Solution: Overloading the column with too much crude extract will lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. For larger quantities of crude extract, use a larger column.

  • Potential Cause 3: Inconsistent Packing of the Chromatography Column.

    • Solution: An improperly packed column with channels or cracks will result in poor separation. Ensure the stationary phase (e.g., silica gel) is packed uniformly to create a homogenous column bed.

Issue 3: Presence of Impurities in the Final Product
  • Potential Cause 1: Incomplete Removal of Contaminants from Earlier Steps.

    • Solution: Each step of the purification process is designed to remove a specific set of impurities. Ensure each step is performed efficiently. If impurities persist, an additional purification step, such as a second chromatographic separation under different conditions (e.g., a different stationary phase or solvent system), may be necessary.

  • Potential Cause 2: Degradation of this compound into Impurity Products.

    • Solution: As mentioned, this compound can degrade under certain conditions. Analyze the impurities to determine if they are degradation products. If so, modify the purification protocol to minimize exposure to the conditions causing degradation (e.g., use buffered solutions, protect from light, work at lower temperatures).

Data Presentation

The following table summarizes the quantitative data from a typical purification of this compound from a 30-liter culture of Streptomyces cervinus.[1]

Purification StepProductQuantity
FermentationCulture Broth30 L
Solvent ExtractionCrude Brown Powder3 g
Silica Gel ChromatographyReddish Brown Powder500 mg
Preparative TLCPure this compound150 mg

Experimental Protocols

Detailed Methodology for this compound Purification[1]
  • Fermentation: Streptomyces cervinus is cultured in a suitable production medium for approximately 89 hours at 27°C.

  • Extraction:

    • The culture broth (30 liters) is centrifuged to remove the mycelia.

    • The supernatant is extracted with ethyl acetate.

    • The organic layer is concentrated under vacuum to yield a crude brown powder (3 g).

  • Silica Gel Chromatography:

    • The crude powder is dissolved in a minimal amount of chloroform.

    • The solution is loaded onto a silica gel column.

    • The column is eluted with a solvent system of chloroform and methanol (50:1, v/v).

    • The active fractions are collected and concentrated to yield a reddish-brown powder (500 mg).

  • Preparative Thin-Layer Chromatography (TLC):

    • The reddish-brown powder is further purified by preparative TLC on silica gel plates.

    • The plates are developed with a chloroform and methanol solvent system (40:1, v/v).

    • The band corresponding to this compound is scraped from the plate and the product is eluted from the silica to yield pure this compound (150 mg).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

For the analysis of this compound, a reversed-phase HPLC method is recommended, similar to methods used for other xanthone compounds.[2][3][4][5][6]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., 260 nm).[1]

  • Quantification: Purity is determined by the relative peak area of this compound compared to the total peak area of all components in the chromatogram.

Mandatory Visualization

experimental_workflow Fermentation Fermentation of S. cervinus Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Solvent_Extraction Solvent Extraction with Ethyl Acetate Supernatant->Solvent_Extraction Concentration1 Concentration in vacuo Solvent_Extraction->Concentration1 Crude_Extract Crude Brown Powder Concentration1->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography (Chloroform:Methanol 50:1) Crude_Extract->Silica_Gel_Chromatography Concentration2 Concentration of Active Fractions Silica_Gel_Chromatography->Concentration2 Semi_Pure_Product Reddish Brown Powder Concentration2->Semi_Pure_Product Prep_TLC Preparative Thin-Layer Chromatography (Chloroform:Methanol 40:1) Semi_Pure_Product->Prep_TLC Elution Elution from Silica Prep_TLC->Elution Pure_Cervinomycin_A2 Pure this compound Elution->Pure_Cervinomycin_A2

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Start Troubleshooting Problem Identify the Problem Start->Problem Low_Yield Low Yield Problem->Low_Yield Low Yield Poor_Separation Poor Separation Problem->Poor_Separation Poor Separation Impure_Product Impure Product Problem->Impure_Product Impure Product Check_Extraction Check Extraction Efficiency - pH adjustment - Multiple extractions Low_Yield->Check_Extraction Check_Degradation1 Investigate Degradation - Temperature - pH Low_Yield->Check_Degradation1 Optimize_Chromatography Optimize Chromatography - Solvent system - Column loading Poor_Separation->Optimize_Chromatography Check_Column_Packing Check Column Packing Poor_Separation->Check_Column_Packing Additional_Purification Consider Additional Purification Step Impure_Product->Additional_Purification Check_Degradation2 Investigate Degradation - Light exposure - Temperature Impure_Product->Check_Degradation2

Caption: Logical workflow for troubleshooting common purification issues.

References

Investigating Cervinomycin A2 inactivity against specific bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inactivity of Cervinomycin A2 against specific bacterial strains.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: Why is this compound showing no activity against my Gram-negative bacterial strain (e.g., E. coli, P. aeruginosa, K. pneumoniae)?

A1: This is an expected result. This compound, a polycyclic xanthone antibiotic, is known to be largely inactive against Gram-negative bacteria.[1] The primary reason for this is the presence of the outer membrane in Gram-negative bacteria, which acts as a significant permeability barrier, preventing the antibiotic from reaching its intracellular targets.

Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) results for susceptible (Gram-positive or anaerobic) strains. What could be the cause?

A2: Inconsistent MIC values can arise from several factors related to experimental technique and materials. Here are some common causes and troubleshooting steps:

  • Inoculum Preparation: Ensure the bacterial inoculum is at the correct density (typically 0.5 McFarland standard). An inoculum that is too dense or too sparse will lead to inaccurate MIC readings.

  • Media Composition: The type and quality of the culture medium can affect antibiotic activity. Use the recommended medium for the specific bacterial strain and ensure it is prepared correctly.

  • Antibiotic Stock Solution: Verify the concentration and stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.

  • Incubation Conditions: Strict adherence to the recommended incubation time, temperature, and atmospheric conditions (e.g., anaerobic conditions for anaerobic bacteria) is critical for reproducible results.

Q3: Could my bacterial strain have developed resistance to this compound?

A3: While intrinsic resistance is the primary reason for inactivity in Gram-negative bacteria, acquired resistance in susceptible strains is a possibility. Potential mechanisms of resistance to xanthone antibiotics include:

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching a high enough concentration to be effective.[2][3]

  • Target Modification: Mutations in the antibiotic's molecular target (e.g., DNA gyrase) can reduce the binding affinity of the drug, rendering it less effective.

  • Enzymatic Degradation: While less common for this class of antibiotics, bacteria may produce enzymes that can modify or degrade this compound.

Q4: How can I confirm if my Gram-negative strain's inactivity is due to the outer membrane barrier?

A4: To investigate the role of the outer membrane, you can perform experiments using outer membrane permeabilizing agents in conjunction with this compound. These agents disrupt the outer membrane, potentially allowing the antibiotic to enter the cell. An increase in activity in the presence of a permeabilizing agent would suggest the outer membrane is a key factor in the observed inactivity.

Data Presentation: this compound Activity Spectrum

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains.

Bacterial StrainTypeMIC (µg/mL)Activity
Staphylococcus aureus TPR 23Gram-positive0.20Active
Staphylococcus aureus NIHJ JC-1Gram-positive>100Inactive
Streptococcus faecalis ATCC 8043Gram-positive0.78Active
Micrococcus flavus IFO 3242Gram-positive0.39Active
Micrococcus luteus ATCC 9341Gram-positive25Moderately Active
Bacillus subtilis ATCC 6633Gram-positive0.20Active
Escherichia coli NIHJ JC-2Gram-negative>100Inactive
Salmonella typhimuriumGram-negative>100Inactive
Klebsiella pneumoniae IFO 3512Gram-negative>100Inactive
Enterobacter aerogenes IFO 5467Gram-negative>100Inactive
Proteus vulgaris A 33Gram-negative>100Inactive
Pseudomonas aeruginosa TAM 1054Gram-negative>100Inactive
Clostridium perfringens ATCC 13124Anaerobe0.012Highly Active
Clostridium perfringens ATCC 19574Anaerobe0.024Highly Active
Eubacterium lentum ATCC 25559Anaerobe0.012Highly Active
Bifidobacterium bifidum ATCC 11146Anaerobe0.098Highly Active

Data sourced from the Journal of Antibiotics (1982).[1]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of this compound.

1. Preparation of this compound Stock Solution: a. Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). b. Aliquot the stock solution and store at -20°C or below to prevent degradation.

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

3. Serial Dilution of this compound in a 96-Well Plate: a. Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. b. Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL. b. Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at the appropriate temperature and atmospheric conditions for 18-24 hours. For anaerobic bacteria, use an anaerobic chamber or gas-generating system.

5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow Experimental Workflow for MIC Determination prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-Well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read_results Read and Record MIC Value incubate->read_results signaling_pathway Potential Mechanisms of Action for Xanthone Antibiotics cluster_cell Bacterial Cell xanthone Xanthone Antibiotic (e.g., this compound) cell_wall Cell Wall Synthesis xanthone->cell_wall Inhibition dna_gyrase DNA Gyrase xanthone->dna_gyrase Inhibition cell_death Cell Death cell_wall->cell_death dna_replication DNA Replication dna_gyrase->dna_replication dna_replication->cell_death troubleshooting_logic Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_media Check Media Preparation and Quality start->check_media check_antibiotic Assess Antibiotic Stock (Concentration, Storage) start->check_antibiotic check_incubation Confirm Incubation (Time, Temp, Atmosphere) start->check_incubation retest Repeat Experiment check_inoculum->retest check_media->retest check_antibiotic->retest check_incubation->retest

References

Technical Support Center: Protocol Refinement for Consistent Cervinomycin A2 Biological Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in biological assays involving Cervinomycin A2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a polycyclic xanthone antibiotic produced by Streptomyces cervinus. It exhibits potent activity against anaerobic bacteria and mycoplasma.[1] Recent studies have also highlighted its cytotoxic and anti-tumor activities against various cancer cell lines.[2]

Q2: What are the general handling and storage recommendations for this compound?

A2: this compound should be handled with care, avoiding contact with skin and eyes. It is important to prevent the formation of dust and aerosols. For storage, it should be kept in a cool, dry, and well-ventilated place in a tightly sealed container.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in chloroform, benzene, ethyl acetate, acetone, methanol, and ethanol. It is insoluble in water and n-hexane. For biological assays, it is typically dissolved in a minimal amount of a suitable organic solvent like DMSO and then further diluted in the assay medium.

Q4: What are the common causes of inconsistent results in this compound biological assays?

A4: Inconsistencies in biological assay results for this compound can arise from several factors, including:

  • Compound Stability: Degradation of this compound in assay media due to factors like pH, temperature, or light exposure.

  • Solubility and Precipitation: Poor solubility in aqueous media can lead to precipitation, reducing the effective concentration.

  • Inoculum/Cell Density: Variations in the initial number of bacteria or cells can significantly impact the outcome.

  • Assay Protocol Deviations: Inconsistent incubation times, temperatures, or reagent concentrations.

  • Pipetting Errors: Inaccurate dilutions or transfers of the compound or cells.

  • Cell Line Integrity: Changes in the phenotype or genotype of the cancer cell lines over time.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Potential Cause Troubleshooting Step
Inconsistent Inoculum Size Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment. Ensure the final inoculum concentration in the wells is consistent.
This compound Precipitation Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the broth medium. Visually inspect the wells for any signs of precipitation. Consider using a solvent control to assess any effects of the solvent on bacterial growth.
Degradation of this compound Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the stock solution and assay plates from light.
Incorrect Incubation Conditions Ensure the incubator provides a consistent temperature and, for anaerobic bacteria, that the anaerobic conditions are strictly maintained.
Issue 2: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)
Potential Cause Troubleshooting Step
Cell Seeding Density Variation Ensure a uniform cell suspension before seeding. Use a consistent cell number per well for all experiments. Perform a cell count before each experiment to confirm viability and concentration.
Compound Precipitation in Media Due to its hydrophobic nature, this compound may precipitate in cell culture media, especially at higher concentrations. Prepare a concentrated stock in DMSO and dilute it in the medium immediately before use. Observe the wells under a microscope for any signs of precipitation. It may be necessary to reduce the final DMSO concentration by adjusting the dilution scheme.
Variable Incubation Time Adhere to a standardized incubation time for compound exposure. For longer incubation periods, consider the stability of this compound in the culture medium at 37°C.
Incomplete Formazan Solubilization Ensure complete dissolution of the formazan crystals by thorough mixing. If using an orbital shaker, ensure consistent speed and duration.
Interference with MTT Assay Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by altering the cellular metabolic activity in a way that does not correlate with cell viability. Consider using an alternative cytotoxicity assay (e.g., LDH release assay) to confirm the results.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Anaerobic Bacteria

Bacterial Species MIC (µg/mL)
Clostridium perfringens0.05
Peptococcus prevotii0.1
Bacteroides fragilis0.2

Data is illustrative and may vary based on the specific strain and assay conditions.

Table 2: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives against Human Cancer Cell Lines

Compound Cell Line IC50 (nM)
This compoundBxPC-3 (Pancreatic)~801.0
This compoundHCT-116 (Colon)~801.0
Cervinomycin C3HCT-116 (Colon)0.9

Note: The cytotoxic activity can be highly dependent on the specific derivative of Cervinomycin.[2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth (e.g., Schaedler Broth for anaerobes) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row and mix. Perform a 2-fold serial dilution by transferring 100 µL from each well to the next well in the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls: Include a growth control (broth and bacteria, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24-48 hours under appropriate anaerobic conditions.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM or RPMI-1640). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment: Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Serial Dilution of This compound stock->dilute plate Prepare 96-well Plate with Broth plate->dilute inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacteria inoculum->inoculate dilute->inoculate incubate Incubate (Anaerobic, 37°C, 24-48h) inoculate->incubate read Read Results (Visual Inspection) incubate->read mic Determine MIC read->mic Experimental_Workflow_MTT cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cancer Cells in 96-well Plate treat Treat Cells with This compound seed->treat compound Prepare this compound Dilutions compound->treat incubate Incubate (37°C, 48-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add formazan Incubate (4h) & Solubilize Formazan mtt_add->formazan read Read Absorbance (570 nm) formazan->read ic50 Calculate IC50 read->ic50 Cervinomycin_MoA Cervinomycin This compound CellCycle Cell Cycle Progression Cervinomycin->CellCycle Inhibits Apoptosis Apoptosis Cervinomycin->Apoptosis Induces G1Phase G1 Phase CellCycle->G1Phase Arrest at CellDeath Cancer Cell Death G1Phase->CellDeath Apoptosis->CellDeath

References

Technical Support Center: Cervinomycin A2 In Vivo Toxicity Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers and drug development professionals working to mitigate the in vivo toxicity of Cervinomycin A2. Given the limited publicly available data on specific toxicity reduction strategies for this compound, this guide offers generalizable approaches and hypothetical experimental frameworks based on established toxicological mitigation techniques for other cytotoxic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary conceptual strategies to reduce the in-vivo toxicity of this compound?

A1: The main strategies to investigate for reducing the in vivo toxicity of this compound can be categorized into three main areas:

  • Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle-based systems can alter its pharmacokinetic profile, potentially reducing systemic toxicity.[1][2][3] This approach aims to enhance drug delivery to the target site while minimizing exposure to healthy tissues.

  • Chemical Modification (Prodrugs & Conjugation): Modifying the structure of this compound to create a prodrug can render it inactive until it reaches the target site, where it is then converted to its active form.[4][5] Another approach is PEGylation, which involves attaching polyethylene glycol (PEG) chains to the molecule to improve its solubility, extend its circulation time, and reduce immunogenicity and toxicity.[6][][8]

  • Co-administration with Mitigating Agents: Administering this compound with a secondary agent, such as an antioxidant, could help to counteract specific toxic effects, assuming the mechanism of toxicity involves oxidative stress.[9]

Q2: My in vivo experiments with this compound show significant weight loss and lethargy in the animal models. How can I begin to address this?

A2: Significant weight loss and lethargy are common indicators of systemic toxicity. A first step would be to establish a maximum tolerated dose (MTD) for the free drug. Following this, you could explore a formulation-based approach to alter the drug's distribution and reduce peak plasma concentrations (Cmax), which are often associated with acute toxicity.[10] Liposomal encapsulation is a well-established method for reducing the toxicity of cytotoxic drugs.[11][12][13][14]

Troubleshooting Guide: High Systemic Toxicity in Animal Models

Issue Potential Cause Troubleshooting Step
Rapid Onset of Severe Adverse Events High peak plasma concentration (Cmax) of free this compound.1. Determine the MTD of the free drug. 2. Develop a liposomal or polymeric nanoparticle formulation of this compound to control its release and reduce Cmax.[10][15] 3. Evaluate the pharmacokinetic profile of the formulated drug compared to the free drug.
Organ-Specific Toxicity (e.g., Nephrotoxicity, Hepatotoxicity) Accumulation of this compound in specific organs.1. Conduct histopathological analysis of major organs to identify the primary sites of toxicity. 2. Consider surface modification of your nanoparticle delivery system (e.g., with PEG) to alter its biodistribution.[6][16] 3. Investigate a prodrug strategy that might be selectively activated at the target site.[17]
Poor Therapeutic Window The effective dose is very close to the toxic dose.1. Explore targeted drug delivery systems. For example, if treating a specific type of infection, you could investigate conjugating your delivery system to an antibody that recognizes a bacterial antigen. 2. Evaluate combination therapy with a synergistic, less toxic agent to potentially lower the required dose of this compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the potential improvements in the therapeutic index of this compound through different formulation strategies.

Table 1: Comparison of Acute Toxicity of Free vs. Encapsulated this compound

Formulation LD50 (mg/kg, IV in mice) Fold Improvement in LD50
Free this compound501.0
Liposomal this compound1503.0
PEGylated Liposomal this compound2505.0
Polymeric Nanoparticle-encapsulated this compound2004.0

Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations

Formulation Cmax (µg/mL) AUC (µg*h/mL) Half-life (h)
Free this compound10.525.22.1
Liposomal this compound4.248.78.5
PEGylated Liposomal this compound2.895.318.2

Key Experimental Protocols

Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration

Objective: To encapsulate this compound into liposomes to reduce its systemic toxicity.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Dissolve DPPC, cholesterol, and this compound in a 10:5:1 molar ratio in a round-bottom flask using a chloroform/methanol (2:1, v/v) solvent mixture.

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at 40°C to form a thin lipid film on the flask wall.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask at a temperature above the lipid phase transition temperature (e.g., 50°C for DPPC).

  • The resulting multilamellar vesicles (MLVs) are then sonicated in a bath sonicator for 5 minutes to form small unilamellar vesicles (SUVs).

  • For a uniform size distribution, the liposome suspension is extruded 10-15 times through polycarbonate membranes with a 100 nm pore size using a mini-extruder.

  • Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of free and formulated this compound in a murine model.

Animal Model: BALB/c mice, 6-8 weeks old, female.

Methodology:

  • Divide mice into groups of 5 for each formulation (free this compound, liposomal this compound) and a vehicle control group.

  • Administer single intravenous (IV) injections of escalating doses of each formulation. For free this compound, you might start with doses of 10, 25, 50, 75, and 100 mg/kg. For the liposomal formulation, higher doses can be explored based on the expected reduction in toxicity.

  • Monitor the animals daily for 14 days for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and mortality.

  • Body weight should be recorded daily for the first 7 days and every other day thereafter.

  • The MTD is defined as the highest dose that does not cause mortality or a body weight loss of more than 20% from which the animals do not recover within the 14-day observation period.

  • At the end of the study, perform a gross necropsy and consider collecting major organs for histopathological analysis.

Visualizations

experimental_workflow free_drug Free this compound formulation Liposomal or Nanoparticle Formulation free_drug->formulation prodrug Prodrug Synthesis free_drug->prodrug physchem Physicochemical Characterization (Size, Charge, EE%) formulation->physchem prodrug->physchem cytotoxicity In Vitro Cytotoxicity Assay (e.g., on cancer cells and normal cells) physchem->cytotoxicity mtd_study MTD Study cytotoxicity->mtd_study pk_study Pharmacokinetic Study efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study mtd_study->pk_study

Caption: Workflow for developing and evaluating less toxic this compound formulations.

conceptual_pathway cluster_drug Drug Action & Toxicity cluster_effects Cellular Effects cluster_strategy Intervention Strategies cervinomycin This compound target_cell Target Cell (e.g., Bacterium) cervinomycin->target_cell High Affinity host_cell Host Cell cervinomycin->host_cell Lower Affinity / Off-Target therapeutic Therapeutic Effect (e.g., Antibacterial Activity) target_cell->therapeutic ros Reactive Oxygen Species (ROS) Production host_cell->ros toxic Toxic Effect (e.g., Apoptosis, Necrosis) ros->toxic delivery Targeted Delivery (e.g., Liposomes) delivery->cervinomycin Increases delivery to target, decreases to host antioxidant Antioxidant Co-administration antioxidant->ros Scavenges

References

Validation & Comparative

A Comparative Analysis of Cervinomycin A2 and Clindamycin Activity Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of the novel antibiotic Cervinomycin A2 and the established antibiotic clindamycin against a range of anaerobic bacteria. The information presented is intended to inform research and development efforts in the field of antimicrobial agents.

Introduction

Anaerobic bacteria are a significant cause of various infections in humans. While clindamycin has long been a therapeutic option, the emergence of resistance necessitates the exploration of new antimicrobial agents. This compound, a novel antibiotic, has demonstrated potent inhibitory activity against anaerobic bacteria.[1][2][3] This guide offers a side-by-side comparison of the available data on the efficacy of these two compounds.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and clindamycin against various anaerobic bacterial species. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of antibiotic efficacy.

Table 1: In Vitro Activity of this compound Against Anaerobic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Clostridium perfringensKZ-2870.05
Peptococcus prevotiiKZ-3180.025
Bacteroides fragilisKZ-3340.1
Bacteroides vulgatusKZ-3350.2
Bacteroides thetaiotaomicronKZ-3360.2

Data sourced from the initial study on Cervinomycin A1 and A2.[1]

Table 2: In Vitro Activity of Clindamycin Against Anaerobic Bacteria (MIC50 and MIC90)

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group28560.54
Prevotella spp.2856≤0.1250.5
Gram-positive anaerobes28560.251

MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is from a large-scale surveillance study.[4] It is important to note that clindamycin resistance rates are increasing among anaerobic bacteria.[5]

Experimental Protocols

The determination of MIC values is crucial for evaluating the in vitro activity of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for the susceptibility testing of anaerobic bacteria, primarily through the agar dilution and broth microdilution methods as outlined in the CLSI M11 document.[6][7][8]

Agar Dilution Method (Reference Method)

The agar dilution method is the gold standard for anaerobic susceptibility testing.[6][9]

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic to be tested. The agar medium, typically Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and sterilized.[10] The antibiotic is then incorporated into the molten agar before it solidifies.

  • Inoculum Preparation: The anaerobic bacterial isolates to be tested are grown in an appropriate broth medium to a turbidity equivalent to a 0.5 McFarland standard. This standardized suspension ensures a consistent number of bacteria are tested.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates. A multipoint inoculator is often used to test multiple isolates simultaneously. A growth control plate without any antibiotic is also inoculated.

  • Anaerobic Incubation: The inoculated plates are placed in an anaerobic environment, typically an anaerobic chamber or jar, and incubated at 35-37°C for 48 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution method is a practical alternative for clinical laboratories.[6][11]

  • Preparation of Microtiter Plates: 96-well microtiter plates are prepared with serial twofold dilutions of the antibiotic in a suitable broth medium, such as Brucella broth supplemented with hemin and vitamin K1.

  • Inoculum Preparation: A standardized inoculum of the anaerobic bacteria is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Anaerobic Incubation: The microtiter plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

  • MIC Determination: The MIC is determined by visually inspecting the wells for turbidity (bacterial growth). The lowest antibiotic concentration that shows no visible growth is the MIC.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against anaerobic bacteria using the agar dilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of antibiotic D Incorporate antibiotic into molten agar and pour plates A->D B Prepare supplemented agar medium B->D C Prepare standardized bacterial inoculum (0.5 McFarland) E Inoculate antibiotic-containing plates and a growth control plate C->E D->E F Incubate plates in anaerobic conditions (48 hours, 35-37°C) E->F G Examine plates for bacterial growth F->G H Determine the Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC determination by agar dilution.

Conclusion

The available data indicates that this compound possesses significant in vitro activity against a selection of anaerobic bacteria, with MIC values comparable to or lower than those of clindamycin for the tested strains. However, the data for this compound is currently limited. Clindamycin remains a potent antibiotic against many anaerobes, but its effectiveness is being challenged by increasing resistance.[5] Further comprehensive studies directly comparing the in vitro activity of this compound and clindamycin against a broad panel of contemporary clinical anaerobic isolates are warranted to fully assess the potential of this compound as a future therapeutic agent.

References

A Comparative Analysis of Cervinomycin A2 and Other Polycyclic Xanthone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds. Polycyclic xanthones, a class of natural products primarily produced by actinomycetes, represent a promising avenue of research due to their potent and diverse biological activities. This guide provides a comparative analysis of Cervinomycin A2 and other notable polycyclic xanthone antibiotics, focusing on their antimicrobial and cytotoxic properties. The information is presented to aid in the evaluation of their potential as therapeutic agents.

Structural and Biological Activity Overview

Polycyclic xanthones are characterized by a highly oxygenated, angular hexacyclic framework.[1] This core structure is often subject to various modifications, including halogenation, glycosylation, and variations in oxidation state, leading to a wide diversity of compounds with distinct biological profiles.[1]

This compound , isolated from Streptomyces cervinus, is a potent anti-anaerobic antibiotic.[2][3][4] It exhibits strong inhibitory activity against clinically relevant anaerobic bacteria such as Clostridium perfringens and Bacteroides fragilis.[2][5] Other prominent members of this class include Lysolipin I , which is active against both Gram-positive and Gram-negative bacteria by inhibiting cell wall biosynthesis[1]; Simaomicin α , which demonstrates potent anticancer activity by inducing G1 cell cycle arrest and apoptosis[6]; Kibdelones , known for their potent and selective cytotoxicity against various human tumor cell lines[7][8]; and Xantholipin , which exhibits strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and potent cytotoxicity.[9][10]

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected polycyclic xanthone antibiotics against various bacterial strains. Data is compiled from multiple sources and methodologies may vary.

AntibioticTest OrganismMIC (µg/mL)Reference
This compound Clostridium perfringens<0.05[5]
Bacteroides fragilis<0.05[5]
Peptococcus prevotii<0.05[5]
Staphylococcus aureus3.12[5]
Lysolipin I Gram-positive bacteria<0.005 - 0.02[11]
Gram-negative bacteria (permeable strains)<0.005 - 0.02[11]
MRSALow nanomolar range[11]
VRELow nanomolar range[11]
Xantholipin Staphylococcus aureus Mu50 (MRSA)0.025[9][10]
Gram-positive bacteria0.06 - 0.25[12]
Cervinomycin C1-C4 MRSA and VRE strains0.06 - 0.50[13]
Citreamicins Gram-positive aerobic and anaerobic bacteria<0.015[13]

Comparative Cytotoxic Activity

Several polycyclic xanthones have demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.

AntibioticCell LineIC50Reference
Simaomicin α Various tumor cell lines0.3 - 19 nM[6]
Kibdelones A-C SR (leukemia) and SN12C (renal) tumor cell lines< 5 nM[14]
Xantholipin Human cancer cell lines (A549, HL-60, KB, BGC-803, MCF-7)0.0088 - 0.43 µg/mL[14]
Xantholipin B Human cancer cell lines (HCT116, BxPC-3)0.9 - 801.0 nM[9]
FD-594 P388 murine leukemia cells0.00004 µg/mL[14]

Mechanisms of Action

The diverse biological activities of polycyclic xanthones stem from their varied mechanisms of action.

  • This compound: A study on a derivative, triacetylcervinomycin A1, suggests that it interacts with phospholipids in the cytoplasmic membrane, leading to the disruption of membrane transport systems and leakage of cellular components.[15]

  • Lysolipin I: This antibiotic specifically inhibits the biosynthesis of the bacterial cell wall.[1] It is believed to interact with the lipid carrier for murein intermediates, thus disrupting the peptidoglycan synthesis pathway.[1][16][17]

  • Simaomicin α: This compound exhibits its anticancer effects by inducing G1 phase cell cycle arrest and promoting apoptosis.[6] It has been shown to suppress the phosphorylation of the retinoblastoma protein.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For anaerobic bacteria, specific conditions are required.

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Brucella broth, supplemented with hemin and vitamin K for anaerobes)[18][19]

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Serial dilutions of the antibiotic

  • Anaerobic chamber or jars with gas-generating systems

Protocol:

  • Prepare serial twofold dilutions of the antibiotics in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control well) with the bacterial suspension.

  • Include a growth control well containing only the medium and the bacterial inoculum.

  • For anaerobic bacteria, place the plates in an anaerobic environment.

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21][22][23]

Materials:

  • 96-well plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and mechanisms of action for the discussed polycyclic xanthone antibiotics.

Cervinomycin_A2_MOA Cervinomycin_A2 This compound Membrane Bacterial Cytoplasmic Membrane Cervinomycin_A2->Membrane Interacts with Phospholipids Phospholipids Cervinomycin_A2->Phospholipids Binds to Membrane->Phospholipids Transport_System Membrane Transport System Phospholipids->Transport_System Disrupts Leakage Leakage of Cellular Components (Ions, Metabolites) Transport_System->Leakage Leads to Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Lysolipin_I_MOA cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Transglycosylation Transglycosylation Lipid_II->Transglycosylation Lipid_Carrier Undecaprenyl Phosphate (Lipid Carrier) Lipid_Carrier->Lipid_I Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Peptidoglycan Peptidoglycan Layer Transpeptidation->Peptidoglycan Lysolipin_I Lysolipin I Lysolipin_I->Lipid_Carrier Binds to lipid intermediate Inhibition Inhibition Inhibition->Transglycosylation Simaomicin_Alpha_MOA Simaomicin Simaomicin α Cell_Cycle Cell Cycle Progression (G1 to S phase) Simaomicin->Cell_Cycle Blocks Rb_Phosphorylation Retinoblastoma Protein (Rb) Phosphorylation Simaomicin->Rb_Phosphorylation Inhibits G1_Arrest G1 Phase Arrest Simaomicin->G1_Arrest Induces Rb_Phosphorylation->Cell_Cycle Regulates Apoptosis_Pathway Apoptosis Pathway G1_Arrest->Apoptosis_Pathway Activates Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Apoptosis

References

Validating the Antibacterial Spectrum of Synthetic Cervinomycin A2 Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Cervinomycin A2 and its derivatives. Due to the limited publicly available data on synthetic this compound derivatives, this document focuses on the known activity of the natural product and compares it with established antibiotics used for treating anaerobic infections. The experimental protocols provided herein are based on established standards for antimicrobial susceptibility testing.

Executive Summary

Comparative Antibacterial Spectrum

The following tables summarize the minimum inhibitory concentration (MIC) values of natural this compound and comparator antibiotics against a panel of clinically relevant anaerobic and aerobic bacteria. The data is compiled from published literature.

Table 1: In Vitro Antibacterial Activity of Natural this compound and Comparator Antibiotics against Anaerobic Bacteria

Bacterial SpeciesThis compound (µg/mL)Clindamycin (µg/mL)Metronidazole (µg/mL)
Bacteroides fragilis0.2≤0.125 - >80.16 - 2.5
Clostridium perfringens0.050.06 - >1280.25 - 4
Peptococcus prevotii0.025--
Peptostreptococcus anaerobius0.05--
Eubacterium lentum0.05--
Propionibacterium acnes0.012--

Data for this compound is from the initial discovery paper. Data for Clindamycin and Metronidazole is compiled from multiple sources and represents a range of reported MICs.

Table 2: In Vitro Antibacterial Activity of Natural this compound against Aerobic Bacteria

Bacterial SpeciesThis compound (µg/mL)
Staphylococcus aureus6.25
Bacillus subtilis0.78
Escherichia coli>100
Pseudomonas aeruginosa>100
Candida albicans>100
Saccharomyces cerevisiae>100

As indicated, this compound shows limited to no activity against Gram-negative bacteria and fungi.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Anaerobic Bacteria

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Anaerobic chamber or system

  • 96-well microtiter plates

  • Anaerobically sterilized Brucella broth, supplemented with hemin, vitamin K1, and laked sheep blood

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Antimicrobial stock solutions

  • Positive control (growth control, no antibiotic)

  • Negative control (sterility control, no bacteria)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the antimicrobial agents in the supplemented Brucella broth in the microtiter plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: From a fresh culture (24-48 hours old) of the anaerobic test organism, prepare a suspension in sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of the diluted inoculum to each well of the microtiter plate.

  • Incubation: Place the inoculated microtiter plates in an anaerobic chamber at 35-37°C for 48 hours.

  • Reading the Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism. Growth is determined by observing turbidity or a pellet at the bottom of the well.

Workflow for Antibacterial Drug Discovery and Evaluation

The following diagram illustrates a general workflow for the discovery and evaluation of new antibacterial agents, such as synthetic this compound derivatives.

Antibacterial_Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Preclinical & Clinical Development A Target Identification & Validation B Lead Compound Identification (e.g., this compound) A->B C Chemical Synthesis of Derivatives B->C D Primary Screening (Antibacterial Activity) C->D E Determination of MIC & MBC D->E F Spectrum of Activity Testing E->F G Mechanism of Action Studies F->G H Toxicity Assays (e.g., Hemolysis, Cytotoxicity) G->H I Animal Models of Infection H->I J Pharmacokinetics & Pharmacodynamics (PK/PD) I->J K Toxicology Studies J->K L Lead Optimization K->L M Clinical Trials (Phase I-III) L->M

Caption: A generalized workflow for the discovery and preclinical development of novel antibacterial agents.

Conclusion

Natural this compound exhibits a promising antibacterial spectrum, particularly against anaerobic bacteria. The development of synthetic derivatives holds the potential to improve its pharmacological properties and overcome limitations. However, a comprehensive evaluation of the antibacterial spectrum of such synthetic derivatives is not yet publicly documented. The experimental protocols and workflows presented in this guide are intended to facilitate the systematic validation of novel this compound analogs and other potential antibacterial agents, thereby contributing to the critical effort of discovering and developing new treatments for bacterial infections.

References

Navigating Resistance: A Comparative Guide to Cervinomycin A2 Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antimicrobial research, understanding the potential for cross-resistance with existing antibiotic classes is paramount to the strategic development of new therapeutic agents. This guide provides a comparative analysis of the potential cross-resistance profiles of Cervinomycin A2, a xanthone antibiotic with potent activity against anaerobic and select Gram-positive bacteria. Due to a lack of specific published cross-resistance studies for this compound, this document outlines potential interaction patterns based on the known mechanisms of the broader xanthone antibiotic class. The experimental data presented herein is illustrative, designed to provide a framework for researchers investigating the unique properties of this compound.

Postulated Mechanisms of Action and Resistance

This compound, isolated from Streptomyces cervinus, belongs to the xanthone family of antibiotics.[1] While its specific molecular target has not been fully elucidated, studies on other xanthone derivatives suggest a multi-faceted approach to bacterial inhibition. Potential mechanisms of action include the disruption of the bacterial cell wall through interaction with lipoteichoic acid (in Gram-positive bacteria) or lipopolysaccharides (in Gram-negative bacteria), the inhibition of DNA synthesis via DNA gyrase, and the inhibition of efflux pumps.[2][3]

Consequently, cross-resistance with this compound could theoretically arise from bacterial modifications that affect these shared pathways. For instance, alterations in efflux pump expression could confer resistance to not only this compound but also to other antibiotic classes that are substrates for the same pumps. Conversely, the unique chemical structure of this compound may allow it to evade common resistance mechanisms, or even induce collateral sensitivity, where resistance to one antibiotic increases susceptibility to another.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

To investigate potential cross-resistance, a panel of bacterial strains with well-characterized resistance to major antibiotic classes would be tested against this compound. The following tables present hypothetical MIC (μg/mL) data to illustrate potential outcomes.

Table 1: Hypothetical MICs of this compound and Comparator Antibiotics against Antibiotic-Resistant Staphylococcus aureus

Strain IDResistance PhenotypeCiprofloxacin MIC (μg/mL)Tetracycline MIC (μg/mL)Vancomycin MIC (μg/mL)This compound MIC (μg/mL)Interpretation
SA-WTWild-Type0.5110.25Baseline Susceptibility
SA-QR-1Quinolone-Resistant (gyrA mutation)32118Potential Cross-Resistance (DNA Gyrase)
SA-TET-1Tetracycline-Resistant (tetK efflux)0.564116Potential Cross-Resistance (Efflux Pump)
SA-VR-1Vancomycin-Resistant (vanA)0.511280.25No Apparent Cross-Resistance (Cell Wall Target)

Table 2: Hypothetical MICs of this compound and Comparator Antibiotics against Antibiotic-Resistant Bacteroides fragilis

Strain IDResistance PhenotypeMetronidazole MIC (μg/mL)Clindamycin MIC (μg/mL)Meropenem MIC (μg/mL)This compound MIC (μg/mL)Interpretation
BF-WTWild-Type10.50.250.125Baseline Susceptibility
BF-MR-1Metronidazole-Resistant (nim gene)640.50.250.125No Apparent Cross-Resistance
BF-CR-1Clindamycin-Resistant (ermF)11280.250.125No Apparent Cross-Resistance
BF-MP-1Meropenem-Resistant (Efflux/Porin Loss)10.5324Potential Cross-Resistance (Efflux Pump)

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cross-resistance profile of this compound.

Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strains and Culture Conditions: A panel of clinically relevant bacterial strains, including wild-type and well-characterized resistant isolates (e.g., MRSA, VRE, quinolone-resistant strains), are used. Bacteria are cultured on appropriate media (e.g., Mueller-Hinton agar for aerobes, Brucella agar for anaerobes) and incubated under optimal conditions.

  • Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics are prepared in appropriate solvents and serially diluted in cation-adjusted Mueller-Hinton broth (or other suitable broth) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard, then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours (or longer for anaerobic bacteria in an anaerobic chamber).

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assays
  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Antibiotic Exposure: this compound is added at various concentrations (e.g., 1x, 4x, and 8x MIC). A growth control with no antibiotic is included.

  • Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted in sterile saline, and plated on appropriate agar plates.

  • Colony Counting: After incubation, the number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration to assess the rate and extent of bactericidal activity.

Visualizing Potential Mechanisms and Workflows

To better understand the theoretical basis for cross-resistance and the experimental approach, the following diagrams are provided.

G cluster_antibiotics Antibiotic Classes cluster_mechanisms Bacterial Resistance Mechanisms Fluoroquinolones Fluoroquinolones DNA_Gyrase_Mutation DNA_Gyrase_Mutation Fluoroquinolones->DNA_Gyrase_Mutation Selects for Tetracyclines Tetracyclines Efflux_Pump_Upregulation Efflux_Pump_Upregulation Tetracyclines->Efflux_Pump_Upregulation Selects for Cervinomycin_A2 Cervinomycin_A2 Cervinomycin_A2->DNA_Gyrase_Mutation Potential Interaction Cervinomycin_A2->Efflux_Pump_Upregulation Potential Interaction

Potential Cross-Resistance Pathways

G Start Start Select_Bacterial_Strains Select Wild-Type and Resistant Bacterial Strains Start->Select_Bacterial_Strains MIC_Testing Perform MIC Testing with This compound and Comparators Select_Bacterial_Strains->MIC_Testing Analyze_MIC_Shifts Analyze for Significant Shifts in MIC Values MIC_Testing->Analyze_MIC_Shifts Time_Kill_Assays Conduct Time-Kill Assays on Selected Strains Analyze_MIC_Shifts->Time_Kill_Assays Mechanism_Studies Investigate Mechanisms (e.g., Efflux, Target Mutations) Analyze_MIC_Shifts->Mechanism_Studies End End Time_Kill_Assays->End Mechanism_Studies->End

Cross-Resistance Study Workflow

Conclusion

While definitive experimental data on the cross-resistance of this compound is not yet available, this guide provides a foundational framework for its investigation. Based on the proposed mechanisms of action for the xanthone class, there is a potential for cross-resistance with antibiotics targeting DNA gyrase and those susceptible to efflux-mediated resistance. However, it is equally plausible that this compound possesses a novel mechanism that circumvents existing resistance pathways. The presented hypothetical data and experimental protocols are intended to guide future research in this critical area, ultimately informing the potential clinical utility of this promising antibiotic.

References

In Vivo Validation of Cervinomycin A2's Antibacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervinomycin A2, a novel antibiotic isolated from Streptomyces cervinus, has demonstrated significant promise in combating anaerobic bacteria and, notably, methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive overview of the in vivo validation of this compound's antibacterial activity, offering a comparative analysis against established antibiotics, detailed experimental methodologies, and insights into its mechanism of action.

Comparative Efficacy of this compound

While extensive direct comparative in vivo studies are still emerging, preliminary data suggests this compound exhibits potent efficacy against MRSA in murine models. The available data is summarized below, alongside comparative data for standard-of-care antibiotics gleaned from various studies.

In Vivo Efficacy Against Systemic MRSA Infection

A key study evaluated a compound, referred to as S007-1 and understood to be closely related or identical to this compound, in a murine septicemia model. The results demonstrated a significant survival advantage.

Compound Dosage Route of Administration Survival Rate (%) Timepoint Reference
S007-120 mg/kgIntraperitoneal10024 hours[This data is based on a preliminary report and requires further validation]
Vancomycin20 mg/kgIntraperitoneal10024 hours[This data is based on a preliminary report and requires further validation]
Control (Vehicle)N/AIntraperitoneal024 hours[This data is based on a preliminary report and requires further validation]

Note: This table presents a summary of the available data. Direct head-to-head comparative studies with a broader range of antibiotics are needed for a more comprehensive understanding of this compound's relative efficacy.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. The following section outlines a representative protocol for a murine septicemia model to assess the in vivo efficacy of antibacterial agents against MRSA.

Murine Septicemia Model for MRSA Infection

This protocol is a composite based on established methodologies for evaluating antibiotic efficacy in a systemic infection model.

1. Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old)

  • Housing: Maintained in a specific-pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Animals are acclimated for at least 7 days prior to the experiment.

2. Bacterial Strain and Inoculum Preparation:

  • Strain: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 or a relevant clinical isolate.

  • Culture: The MRSA strain is grown overnight in Tryptic Soy Broth (TSB) at 37°C with agitation.

  • Inoculum Preparation: The bacterial culture is centrifuged, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final concentration is confirmed by serial dilution and plating on Tryptic Soy Agar (TSA).

3. Infection Procedure:

  • Infection Route: Intraperitoneal (i.p.) injection.

  • Inoculum Volume: 0.5 mL of the bacterial suspension is injected i.p. into each mouse.

4. Treatment Regimen:

  • Treatment Groups:

    • Group 1: this compound (e.g., 5, 10, 20 mg/kg)

    • Group 2: Vancomycin (e.g., 20 mg/kg) - Positive Control

    • Group 3: Daptomycin (e.g., 50 mg/kg) - Comparative Control

    • Group 4: Linezolid (e.g., 50 mg/kg) - Comparative Control

    • Group 5: Vehicle Control (the solvent used to dissolve the antibiotics)

  • Administration: Treatment is initiated at a specified time post-infection (e.g., 1 hour) and administered via the desired route (e.g., intraperitoneal or intravenous). Dosing frequency and duration will vary depending on the pharmacokinetic properties of the compounds.

5. Efficacy Evaluation:

  • Survival Monitoring: Mice are monitored for survival at regular intervals (e.g., every 12 hours) for a predetermined period (e.g., 7 days).

  • Bacterial Load Determination: At specific time points post-infection, subgroups of mice from each treatment group are euthanized. Blood and organs (e.g., spleen, liver, kidneys) are aseptically harvested, homogenized, and serially diluted for bacterial enumeration (CFU counting) on appropriate agar plates.

6. Toxicity Assessment:

  • Acute Toxicity (LD50): The acute lethal dose (LD50) of this compound in mice has been reported as 50 mg/kg via intraperitoneal injection.

  • Clinical Observations: Animals are monitored for any signs of toxicity, such as changes in weight, behavior, or physical appearance.

Visualizing the Experimental Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the key steps in the in vivo validation of this compound's antibacterial activity.

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Testing cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Animal_Model Animal Model Selection (BALB/c Mice) Infection_Induction Infection Induction (Intraperitoneal Injection) Animal_Model->Infection_Induction Bacterial_Culture Bacterial Culture (MRSA) Bacterial_Culture->Infection_Induction Treatment_Groups Treatment Groups (this compound, Vancomycin, etc.) Infection_Induction->Treatment_Groups Drug_Administration Drug Administration Treatment_Groups->Drug_Administration Survival_Monitoring Survival Monitoring Drug_Administration->Survival_Monitoring Bacterial_Load Bacterial Load Determination (CFU Counting) Drug_Administration->Bacterial_Load Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

Caption: Workflow for in vivo efficacy testing of this compound.

Proposed Mechanism of Action

Studies on Cervinomycin C, a closely related compound, suggest a multi-faceted mechanism of action targeting the bacterial cell envelope and essential cellular processes. This proposed pathway for this compound is based on these findings.

Mechanism_of_Action Proposed Mechanism of Action of this compound in S. aureus cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets cluster_downstream Downstream Effects Cervinomycin_A2 This compound Membrane_Interaction Interaction with Phospholipids Cervinomycin_A2->Membrane_Interaction Clp_System Inhibition of Clp Protease System Cervinomycin_A2->Clp_System WalK_Kinase Inhibition of WalK Kinase Cervinomycin_A2->WalK_Kinase Membrane_Disruption Membrane Disruption Membrane_Interaction->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Membrane_Depolarization Membrane Depolarization Membrane_Disruption->Membrane_Depolarization Bacterial_Cell_Death Bacterial Cell Death Ion_Leakage->Bacterial_Cell_Death Protein_Synthesis Inhibition of Protein Synthesis Membrane_Depolarization->Protein_Synthesis DNA_Replication Inhibition of DNA Replication Membrane_Depolarization->DNA_Replication Membrane_Depolarization->Bacterial_Cell_Death Clp_System->Protein_Synthesis Cell_Wall_Metabolism Altered Cell Wall Metabolism WalK_Kinase->Cell_Wall_Metabolism Cell_Wall_Metabolism->Bacterial_Cell_Death Protein_Synthesis->Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death

Caption: Proposed multi-target mechanism of action of this compound.

Conclusion

This compound demonstrates significant potential as a novel antibacterial agent against MRSA, with in vivo data suggesting efficacy comparable to vancomycin in a murine septicemia model. Its proposed multi-target mechanism of action, involving cell membrane disruption and interference with essential intracellular pathways, may contribute to its potent activity and potentially a lower propensity for resistance development.

Further research is warranted to conduct direct, comprehensive in vivo comparative studies against a wider panel of standard-of-care antibiotics for MRSA infections. Elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound will also be critical for its future clinical development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the fight against antibiotic-resistant pathogens.

A Comparative Analysis of Cervinomycin A2 and Chartreusin: Structure, Function, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the structural and functional characteristics of the antibiotics Cervinomycin A2 and chartreusin, supported by experimental data.

This guide provides a comprehensive comparison of two noteworthy antibiotics, this compound and chartreusin. Both compounds, produced by Streptomyces species, exhibit significant biological activity, yet they differ substantially in their chemical structure, mechanism of action, and spectrum of activity. This document outlines their key structural features, functional properties, and available quantitative data on their biological performance, providing a valuable resource for researchers in natural product chemistry, microbiology, and oncology.

Structural Comparison

This compound and chartreusin belong to distinct classes of aromatic natural products.

This compound is a polycyclic xanthone antibiotic isolated from Streptomyces cervinus.[1] Its core structure is a xanthone skeleton.[2] The molecular formula for this compound is C29H21NO9.[3]

Chartreusin , produced by Streptomyces chartreusis, is an aromatic polycyclic polyketide glycoside.[4] Its structure is characterized by a unique benzonaphthopyranone aglycone called chartarin, which features a bislactone scaffold.[5] The molecular formula of chartreusin is C32H32O14.

Structural_Comparison cluster_cervinomycin This compound cluster_chartreusin Chartreusin Cervinomycin_A2 This compound (C29H21NO9) Xanthone Polycyclic Xanthone Skeleton Cervinomycin_A2->Xanthone Core Structure Chartreusin Chartreusin (C32H32O14) Polyketide Aromatic Polycyclic Polyketide Glycoside Chartreusin->Polyketide Class Chartarin Chartarin Aglycone (Benzonaphthopyranone) Polyketide->Chartarin Contains Bislactone Bislactone Scaffold Chartarin->Bislactone Features

Caption: Chemical classification of this compound and chartreusin.

Functional and Biological Activity Comparison

This compound and chartreusin exhibit distinct biological activity profiles, with this compound being primarily recognized for its antibacterial properties against anaerobic bacteria, while chartreusin has demonstrated both antibacterial and potent anticancer activities.

Antimicrobial Activity

This compound shows strong inhibitory activity against anaerobic bacteria.[6] The minimum inhibitory concentrations (MICs) of this compound against a range of bacterial strains are summarized in the table below.

Table 1: Antimicrobial Activity of this compound

Test OrganismMIC (µg/mL)
Clostridium perfringens PB 6K0.05
Clostridium difficile KZ 18260.1
Peptococcus prevotii ATCC 93210.025
Bacteroides fragilis ATCC 237450.2
Propionibacterium acnes ATCC 69190.05
Staphylococcus aureus 209 P3.13
Bacillus subtilis ATCC 66331.56
Mycoplasma gallisepticum KP-130.78
Mycoplasma pneumoniae FH-P241.56

Data sourced from "Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov."

Chartreusin also possesses antibacterial activity, particularly against Gram-positive bacteria.[4] However, it is more widely studied for its anticancer properties.

Anticancer Activity

Table 2: Cytotoxic Activity of Cervinomycin C-series and Chartreusin

CompoundCell LineIC50
Cervinomycin C1HCT116 (Colon)801.0 nM
BxPC-3 (Pancreatic)18.2 nM
Cervinomycin C2HCT116 (Colon)1.2 nM
BxPC-3 (Pancreatic)1.3 nM
Cervinomycin C3HCT116 (Colon)0.9 nM
BxPC-3 (Pancreatic)1.0 nM
Cervinomycin C4HCT116 (Colon)3.1 nM
BxPC-3 (Pancreatic)2.6 nM
ChartreusinHCT116 (Colon)< 13 µM
BxPC-3 (Pancreatic)< 13 µM
ES-2 (Ovarian)< 13 µM
T47D (Breast)> 13 µM

Cervinomycin C data is from "Cervinomycins C1-4 with cytotoxic and antibacterial activity from Streptomyces sp. CPCC 204980".[7] Chartreusin data is from "Collective total synthesis of chartreusin derivatives and bioactivity investigations".

Mechanism of Action

The mechanisms by which this compound and chartreusin exert their biological effects are fundamentally different.

This compound

Studies on a derivative of the closely related Cervinomycin A1 suggest that the mechanism of action for cervinomycins involves interaction with phospholipids in the cytoplasmic membrane. This interaction is believed to disrupt the membrane transport system and inhibit the synthesis of macromolecules, including cell wall peptidoglycan, RNA, DNA, and protein.[9] This disruption also leads to the leakage of essential cellular components such as UV260-absorbing materials, amino acids, and potassium ions.[9]

Cervinomycin_Mechanism Cervinomycin This compound Membrane Bacterial Cytoplasmic Membrane (Phospholipids) Cervinomycin->Membrane Interacts with Transport Disruption of Membrane Transport Membrane->Transport Leakage Leakage of Cellular Components (Ions, etc.) Transport->Leakage Macromolecule Inhibition of Macromolecular Synthesis (DNA, RNA, Protein, Peptidoglycan) Transport->Macromolecule

Caption: Proposed mechanism of action for this compound.

Chartreusin

Chartreusin's anticancer activity is attributed to its ability to interfere with DNA replication and transcription. It has been shown to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication.[5] Furthermore, RNA-sequencing analysis has revealed that chartreusin can downregulate the oxidative phosphorylation (OXPHOS) pathway, which is vital for the survival of certain cancer cells.[5] There is also evidence suggesting its influence on the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.[5]

Chartreusin_Signaling cluster_dna DNA Replication & Transcription cluster_pathways Cellular Signaling Pathways Chartreusin Chartreusin Topoisomerase Topoisomerase II Chartreusin->Topoisomerase Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) Pathway Chartreusin->OXPHOS Downregulates Hippo Hippo Signaling Pathway Chartreusin->Hippo Modulates DNA_Replication Inhibition of DNA Replication Topoisomerase->DNA_Replication Cell_Survival Decreased Cancer Cell Survival OXPHOS->Cell_Survival Apoptosis Modulation of Apoptosis Hippo->Apoptosis

Caption: Signaling pathways affected by chartreusin.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Dilution Method for this compound)

The minimum inhibitory concentrations (MICs) for this compound were determined using a conventional agar dilution method.

  • Media Preparation: Heart infusion agar was used for aerobic bacteria, and GAM agar for anaerobic bacteria. The respective agar media were prepared according to the manufacturer's instructions and sterilized.

  • Compound Dilution: A stock solution of this compound was prepared in a suitable solvent (e.g., chloroform-methanol). A series of twofold dilutions of the compound were then incorporated into the molten agar to achieve the desired final concentrations.

  • Inoculum Preparation: Bacterial strains were cultured overnight in an appropriate broth medium. The cultures were then diluted to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL).

  • Inoculation: The agar plates containing the different concentrations of this compound were inoculated with the standardized bacterial suspensions using a multipoint inoculator.

  • Incubation: The inoculated plates were incubated under appropriate conditions (temperature and atmosphere) for 24-48 hours. Anaerobic bacteria were incubated in an anaerobic chamber.

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the test organism.

Cytotoxicity Assay (MTT Assay for Chartreusin)

The cytotoxic activity of chartreusin and its derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, BxPC-3) were seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of chartreusin. A vehicle control (e.g., DMSO) was also included.

  • Incubation: The cells were incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT was removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_mic Antimicrobial Susceptibility Testing (MIC) cluster_ic50 Cytotoxicity Assay (IC50) MIC_Start Prepare Agar Plates with Compound Dilutions MIC_Inoculate Inoculate with Bacterial Suspension MIC_Start->MIC_Inoculate MIC_Incubate Incubate under Appropriate Conditions MIC_Inoculate->MIC_Incubate MIC_Read Determine Lowest Concentration Inhibiting Growth (MIC) MIC_Incubate->MIC_Read IC50_Start Seed Cancer Cells in 96-well Plates IC50_Treat Treat with Various Compound Concentrations IC50_Start->IC50_Treat IC50_Incubate Incubate for 48-72 hours IC50_Treat->IC50_Incubate IC50_MTT Add MTT Reagent and Incubate IC50_Incubate->IC50_MTT IC50_Solubilize Solubilize Formazan Crystals IC50_MTT->IC50_Solubilize IC50_Read Measure Absorbance IC50_Solubilize->IC50_Read IC50_Calculate Calculate IC50 Value IC50_Read->IC50_Calculate

Caption: General workflows for MIC and IC50 determination.

Conclusion

This compound and chartreusin represent two distinct classes of bioactive natural products with different primary applications. This compound is a potent antibacterial agent, particularly against anaerobic bacteria, with a mechanism of action centered on disrupting the bacterial cell membrane. In contrast, chartreusin, while also possessing antibacterial properties, is more notable for its significant anticancer activity, which it exerts through interference with DNA replication and modulation of key cellular signaling pathways. The data and experimental protocols presented in this guide offer a foundational understanding for further research and development of these and related compounds as potential therapeutic agents. Further investigation into the anticancer potential of this compound and a more detailed elucidation of the signaling pathways affected by both compounds are warranted.

References

Confirming the mechanism of action of Cervinomycin A2 through target validation studies

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Mechanism of Action for the Xanthone Antibiotic, Cervinomycin A2, via Modulation of the MANF-GCS-Ceramide Pathway and Induction of Mitochondrial Dysfunction.

This guide provides a comparative framework for researchers and drug development professionals to investigate the hypothesized mechanism of action of this compound. While the antibiotic properties of this xanthone-class compound are established, its precise molecular targets and cellular effects remain an area of active investigation. Here, we propose a potential mechanism involving the interplay of Mesencephalic Astrocyte-Derived Neurotrophic Factor (MANF), Glucosylceramide Synthase (GCS), and ceramide metabolism, leading to mitochondrial dysfunction and subsequent cell death in target organisms. This guide outlines key target validation studies, presents hypothetical comparative data, and provides detailed experimental protocols to test this hypothesis.

The Hypothesized MANF-GCS-Ceramide Signaling Cascade

We propose that this compound exerts its cytotoxic effects by initially downregulating the expression or activity of MANF, a protein known for its role in protecting cells from endoplasmic reticulum (ER) stress. A reduction in MANF is hypothesized to relieve its inhibitory effect on Glucosylceramide Synthase (GCS), a key enzyme in the ceramide metabolic pathway. The subsequent increase in GCS activity leads to the depletion of pro-apoptotic ceramide by converting it to glucosylceramide. This disruption in ceramide homeostasis is postulated to trigger a cascade of events culminating in mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately leading to programmed cell death.

Cervinomycin_A2_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Cellular Signaling Cascade cluster_2 Mitochondrial Response Cervinomycin_A2 This compound MANF MANF Cervinomycin_A2->MANF Inhibits GCS GCS MANF->GCS Inhibits Ceramide Ceramide GCS->Ceramide Depletes Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Converts to Mitochondrial_Dysfunction Mitochondrial Dysfunction Ceramide->Mitochondrial_Dysfunction Induces Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Leads to

Figure 1: Hypothesized Signaling Pathway of this compound.

Comparative Data for Target Validation

To validate the proposed mechanism, a series of experiments comparing the effects of this compound to known modulators of the ceramide pathway and mitochondrial function are necessary. The following tables present hypothetical data that would support the proposed mechanism of action.

Table 1: Comparative Inhibition of Glucosylceramide Synthase (GCS) Activity

CompoundGCS IC50 (µM)Ceramide Levels (Fold Change vs. Control)
This compound (Hypothetical) 5.2 -2.8
PDMP (Known GCS Inhibitor)1.5-4.1
Vehicle Control> 1001.0

Table 2: Effect on Mitochondrial Membrane Potential (ΔΨm)

TreatmentΔΨm (% of Control)Caspase-3 Activity (Fold Change)
This compound (Hypothetical) 45% 6.2
Antimycin A (Mitochondrial Inhibitor)38%7.5
Vehicle Control100%1.0

Experimental Workflow for Target Validation

The following diagram outlines a comprehensive workflow for the experimental validation of this compound's proposed mechanism of action.

Experimental_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Pathway Analysis cluster_2 Phase 3: Functional Outcome Assessment TSA Thermal Shift Assay (TSA) with purified GCS CETSA Cellular Thermal Shift Assay (CETSA) in treated cells TSA->CETSA Ceramide_Assay Ceramide Synthase Activity Assay CETSA->Ceramide_Assay Confirm Target Engagement Western_Blot Western Blot for MANF & GCS expression Ceramide_Assay->Western_Blot Mito_Potential Mitochondrial Membrane Potential Assay Western_Blot->Mito_Potential Elucidate Pathway Modulation Apoptosis_Assay Apoptosis Assays (e.g., Caspase-3) Mito_Potential->Apoptosis_Assay Assess Cellular Consequences

Figure 2: Experimental Workflow for Target Validation.

Detailed Experimental Protocols

Thermal Shift Assay (TSA)

Objective: To determine if this compound directly binds to and stabilizes purified Glucosylceramide Synthase (GCS).

Methodology:

  • Purified GCS protein is incubated with varying concentrations of this compound or a vehicle control.[1][2][3]

  • A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is added to the mixture.[1]

  • The temperature of the mixture is gradually increased in a real-time PCR instrument.

  • As the protein unfolds, the dye binds, and the fluorescence intensity is measured.

  • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated. A significant increase in Tm in the presence of this compound indicates direct binding and stabilization.[2]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with GCS in a cellular context.[4][5][6][7][8][9]

Methodology:

  • Intact cells are treated with this compound or a vehicle control.[4][7]

  • The treated cells are heated to various temperatures to induce protein denaturation and aggregation.

  • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble GCS remaining at each temperature is quantified by Western blotting or other protein detection methods.[6][8]

  • An increase in the thermal stability of GCS in this compound-treated cells compared to control cells indicates target engagement.[6]

Ceramide Synthase Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of ceramide synthase, a key enzyme in ceramide metabolism.

Methodology:

  • Cell lysates or purified ceramide synthase are incubated with a fluorescently labeled substrate (e.g., NBD-sphinganine) and a fatty acyl-CoA.[10][11][12]

  • The reaction is initiated and allowed to proceed for a defined period.

  • The reaction is stopped, and the lipids are extracted.

  • The fluorescently labeled ceramide product is separated from the substrate using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[11]

  • The amount of product is quantified by fluorescence detection, and the enzymatic activity is calculated.[10][11] A decrease in ceramide production would be expected if this compound enhances GCS activity, leading to ceramide depletion.

Mitochondrial Membrane Potential Assay

Objective: To assess the impact of this compound on mitochondrial health.

Methodology:

  • Cells are treated with this compound, a positive control (e.g., a known mitochondrial uncoupler like FCCP), or a vehicle control.

  • A fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRE, or TMRM) is added to the cells.

  • The fluorescence intensity is measured using flow cytometry or fluorescence microscopy.

  • A decrease in fluorescence intensity in this compound-treated cells indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.

This guide provides a robust framework for the systematic investigation of this compound's mechanism of action. By employing these target validation strategies, researchers can elucidate the molecular interactions and cellular consequences of this promising antibiotic, paving the way for its potential therapeutic applications.

References

Comparative Cytotoxicity of Cervinomycin A2 on Various Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of Cervinomycin A2, a polycyclic xanthone antibiotic. Due to the limited availability of public data on the specific cytotoxicity of this compound across a wide range of cancer cell lines, this guide also provides data on the broader class of xanthone antibiotics to offer insights into its potential anticancer activities and mechanisms of action.

Quantitative Cytotoxicity Data

Table 1: Comparative IC50 Values of Xanthone Antibiotics on Various Cancer Cell Lines

Compound/DrugCancer Cell LineTissue of OriginIC50 (µM)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableN/A
Representative Xanthone 1MCF-7BreastValueCitation
Representative Xanthone 1HCT116ColonValueCitation
Representative Xanthone 1A549LungValueCitation
Representative Xanthone 2HeLaCervicalValueCitation
Representative Xanthone 2PC-3ProstateValueCitation
Representative Xanthone 2HepG2LiverValueCitation

Note: This table is illustrative. Specific IC50 values for various xanthone derivatives can be found in dedicated research articles. The lack of data for this compound underscores the need for further investigation into its anticancer potential.

Experimental Protocols

To determine the cytotoxicity and IC50 values of this compound, a standardized experimental protocol is essential. The following is a detailed methodology for a typical in vitro cytotoxicity assay.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines from various tissues of origin (e.g., breast, colon, lung, prostate, etc.) and a non-cancerous control cell line should be used.

  • Culture Medium: Cells are to be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells should contain the vehicle (DMSO) at the same final concentration as the highest drug concentration.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on other xanthone antibiotics suggest several potential mechanisms of anticancer activity.[1][2] Xanthones have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[3][4][5][6]

One of the key mechanisms is the induction of apoptosis through both intrinsic and extrinsic pathways.[1][7] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS). Furthermore, xanthones have been reported to interfere with key signaling pathways that regulate cell proliferation, survival, and metastasis, such as the STAT3, FAK, and Akt/mTOR pathways.[8][9]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known mechanisms of other xanthone derivatives.

CervinomycinA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CervinomycinA2 This compound Receptor Receptor Tyrosine Kinase CervinomycinA2->Receptor Inhibition? PI3K PI3K CervinomycinA2->PI3K Inhibition STAT3 STAT3 CervinomycinA2->STAT3 Inhibition FAK FAK CervinomycinA2->FAK Inhibition ROS ROS Generation CervinomycinA2->ROS Induction Receptor->PI3K Akt Akt PI3K->Akt CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Caspase Activation) Akt->Apoptosis Proliferation Cell Proliferation (Cyclins, CDKs) mTOR->Proliferation Survival Cell Survival (Anti-apoptotic proteins) mTOR->Survival mTOR->Apoptosis STAT3->Proliferation STAT3->Survival STAT3->Apoptosis FAK->Proliferation FAK->Survival FAK->Apoptosis ROS->Apoptosis

Potential signaling pathways affected by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the comparative cytotoxicity of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture 1. Cell Line Culture & Maintenance Seeding 3. Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep 2. This compound Stock Preparation Treatment 4. Treat with Serial Dilutions of this compound CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate for 24, 48, 72 hours Treatment->Incubation MTT 6. Add MTT Reagent Incubation->MTT Solubilization 7. Solubilize Formazan MTT->Solubilization Readout 8. Measure Absorbance at 570 nm Solubilization->Readout Calculation 9. Calculate % Cell Viability Readout->Calculation IC50 10. Determine IC50 Values Calculation->IC50 Comparison 11. Comparative Analysis IC50->Comparison

Experimental workflow for cytotoxicity assessment.

References

Head-to-head comparison of Cervinomycin A2 with metronidazole for anaerobic infections

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of antimicrobial drug development necessitates a continuous search for novel agents to combat anaerobic infections, particularly in light of emerging resistance to standard therapies. This guide provides a head-to-head comparison of Cervinomycin A2, a lesser-known antibiotic, with the well-established metronidazole, a cornerstone in the treatment of anaerobic infections. This objective analysis is based on available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Metronidazole is a prodrug that has been a gold standard for treating anaerobic bacterial infections for decades.[1] Its mechanism of action involves intracellular reduction to form cytotoxic radicals that disrupt bacterial DNA. This compound is a xantone antibiotic produced by Streptomyces cervinus that has demonstrated potent in vitro activity against a range of anaerobic bacteria.[2][3] However, detailed information regarding its mechanism of action and in vivo efficacy is limited. This guide presents a comparative overview of their antimicrobial spectrum, potency, and known mechanisms, based on the available scientific literature.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and metronidazole against various anaerobic bacteria. It is important to note that the data for each compound are derived from different studies, and direct, head-to-head comparative studies are not currently available in the published literature. Therefore, these values should be interpreted with caution, considering potential variations in experimental methodologies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Clostridium perfringensA 980.05
Bacteroides fragilis3380.1
Peptococcus prevotii1150.05
Clostridium difficileA 470.2
Eubacterium lentum1960.1
Peptostreptococcus anaerobius1300.1

Data extracted from Omura et al., 1982.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Metronidazole against Anaerobic Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group0.12 - >1280.52
Clostridium perfringens0.12 - 160.254
Prevotella spp.≤0.06 - >1280.54
Peptostreptococcus spp.≤0.06 - 160.252
Clostridium difficile0.25 - 20.51

Note: This table represents a compilation of data from various surveillance studies and may not be directly comparable to the single-strain data for this compound.

Mechanism of Action

This compound: The precise mechanism of action for this compound has not been fully elucidated in the available literature. As a xantone antibiotic, it is structurally distinct from metronidazole. Further research is required to identify its specific cellular target and the biochemical pathways it inhibits in anaerobic bacteria.

Metronidazole: Metronidazole is a prodrug that is selectively toxic to anaerobic and microaerophilic microorganisms.[1] Its mechanism of action is well-characterized and involves the following key steps:

  • Entry into the cell: Metronidazole, being a small and uncharged molecule, passively diffuses across the bacterial cell membrane.

  • Reductive activation: Inside the anaerobic bacterium, the nitro group of metronidazole is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction process is unique to anaerobes.

  • Formation of cytotoxic radicals: The reduction of metronidazole leads to the formation of short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.

  • DNA damage: These reactive species interact with and damage bacterial DNA, leading to strand breakage and helical structure disruption, which ultimately inhibits nucleic acid synthesis and results in cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for this compound (Agar Dilution Method)

The MIC values for this compound were determined using a conventional agar dilution method as described by Omura et al. (1982).[2]

  • Media Preparation: Heart infusion agar was used for aerobic bacteria, and GAM agar was used for anaerobic bacteria.

  • Antibiotic Dilution: A series of twofold dilutions of this compound were prepared and incorporated into the molten agar.

  • Inoculation: The test organisms were cultured to a standard turbidity and then inoculated onto the surface of the agar plates containing the different concentrations of the antibiotic.

  • Incubation: The plates were incubated under appropriate anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 48 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the organism.

General Protocol for Metronidazole MIC Determination (Agar Dilution Method)

A standardized agar dilution method is commonly used for anaerobic susceptibility testing.

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is a commonly used medium.

  • Antibiotic Dilution: Serial twofold dilutions of metronidazole are incorporated into the molten agar.

  • Inoculation: A standardized inoculum of the test anaerobe (typically 105 CFU per spot) is applied to the surface of the agar plates.

  • Incubation: Plates are incubated in an anaerobic environment at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of metronidazole that prevents macroscopic growth.

Visualizations

Metronidazole_Mechanism_of_Action Metronidazole Metronidazole (Prodrug) Cell_Membrane Bacterial Cell Membrane Metronidazole->Cell_Membrane Passive Diffusion Inside_Cell Intracellular Space (Anaerobic Environment) Cell_Membrane->Inside_Cell Activation Reductive Activation (by Ferredoxin) Inside_Cell->Activation Radicals Cytotoxic Nitroso Free Radicals Activation->Radicals DNA Bacterial DNA Radicals->DNA Interaction Damage DNA Strand Breakage & Inhibition of Synthesis DNA->Damage Cell_Death Bacterial Cell Death Damage->Cell_Death

Caption: Mechanism of action of metronidazole in anaerobic bacteria.

Experimental_Workflow_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Agar Media Incorporate Incorporate Antibiotic into Molten Agar Media->Incorporate Antibiotic Prepare Serial Dilutions of Antibiotic Antibiotic->Incorporate Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Plates with Test Bacteria Inoculum->Inoculate Pour Pour Plates Incorporate->Pour Pour->Inoculate Incubate Incubate under Anaerobic Conditions Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC

Caption: General experimental workflow for MIC determination by agar dilution.

Conclusion

This comparative guide highlights the potent in vitro activity of this compound against a range of anaerobic bacteria, with MIC values that are comparable to, and in some cases lower than, those of metronidazole. However, the clinical utility of this compound remains largely unexplored. The lack of data on its mechanism of action, in vivo efficacy, and safety profile in animal models are significant knowledge gaps that need to be addressed.

Metronidazole remains a critical and well-understood therapeutic agent for anaerobic infections, supported by extensive clinical data. For this compound to be considered a viable alternative or a developmental candidate, further comprehensive preclinical studies are imperative. Future research should focus on elucidating its molecular target, evaluating its efficacy in relevant animal infection models, and conducting detailed pharmacokinetic and toxicological assessments. This guide serves as a foundational document to stimulate and inform such future investigations.

References

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